molecular formula C5H9N3 B167570 3-ethyl-1H-pyrazol-5-amine CAS No. 1904-24-1

3-ethyl-1H-pyrazol-5-amine

Cat. No.: B167570
CAS No.: 1904-24-1
M. Wt: 111.15 g/mol
InChI Key: AXDGPQLEVYSXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1H-pyrazol-5-amine (CAS 3528-58-3) is a versatile 5-aminopyrazole derivative that serves as a privileged scaffold in organic and medicinal chemistry. This compound is a solid with a molecular weight of 111.15 g/mol and a melting point of 53-57 °C. It should be stored in a cool, dark place under inert gas as it is air-sensitive. As a 5-aminopyrazole, it possesses three nucleophilic sites (4-CH, 1-NH, and 5-NH2) that allow it to function as a key precursor for the synthesis of a plethora of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other pyrazoloazines. These fused structures are of significant interest because they often mimic purine bases found in DNA and RNA and are present in various pharmacologically active compounds. The 5-aminopyrazole core is known for its wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making this compound a valuable building block in drug discovery and development programs. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDGPQLEVYSXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621279
Record name 5-Ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-24-1
Record name 5-Ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-ethyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details a reliable synthetic pathway, presents thorough characterization data, and offers visual aids to elucidate the experimental workflow and reaction mechanism.

Introduction

This compound belongs to the aminopyrazole class of compounds, which are prominent scaffolds in a wide range of biologically active molecules. The unique arrangement of nitrogen atoms and the presence of an amino group make these structures versatile for creating diverse chemical libraries for drug discovery programs. Their utility spans various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide offers a detailed protocol for the preparation of this compound, starting from readily available precursors, and provides a complete spectroscopic and physical characterization of the final compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-oxopentanenitrile, via a Claisen-type condensation. This is followed by the cyclization of the β-ketonitrile with hydrazine hydrate to yield the target aminopyrazole.

Step 1: Synthesis of 3-Oxopentanenitrile

3-Oxopentanenitrile is synthesized by the reaction of ethyl propionate with acetonitrile in the presence of a strong base, such as sodium ethoxide[1][2].

Reaction Scheme:

Caption: A step-by-step workflow for the synthesis and purification of 3-oxopentanenitrile.

Step 2: Synthesis of this compound

The target compound is synthesized by the cyclocondensation of 3-oxopentanenitrile with hydrazine hydrate.[3]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and stir. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

  • If a solid precipitates, filter, wash with cold water, and dry. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain pure this compound.

Data Presentation: Synthesis of this compound

ParameterValue
Reactants 3-Oxopentanenitrile, Hydrazine hydrate
Solvent Ethanol
Reaction Time 2-4 hours
Temperature Reflux
Purification Recrystallization or Column Chromatography
Typical Yield 80-90%

Experimental Workflow: Synthesis of this compound

G A Dissolve 3-Oxopentanenitrile in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 2-4h B->C D Cool and Concentrate C->D E Workup (Precipitation/ Extraction) D->E F Purification (Recrystallization/ Chromatography) E->F G Pure this compound F->G

Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.

Physical Properties

PropertyValue
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 48-50 °C

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ) and Multiplicity:

    • δ 1.08 (t, 3H, J = 7.6 Hz, -CH₂CH ₃)

    • δ 2.35 (q, 2H, J = 7.6 Hz, -CH ₂CH₃)

    • δ 4.95 (s, 1H, pyrazole-H )

    • δ 5.50 (br s, 2H, -NH ₂)

    • δ 10.80 (br s, 1H, pyrazole-NH )

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ):

    • δ 13.5 (-CH₂C H₃)

    • δ 21.8 (-C H₂CH₃)

    • δ 95.2 (C 4-H)

    • δ 150.5 (C 3-Et)

    • δ 158.0 (C 5-NH₂)

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3350-3150 (broad)N-H stretching (amine and pyrazole)
2965, 2870C-H stretching (aliphatic)
1630N-H bending (scissoring)
1580C=N stretching
1500C=C stretching (pyrazole ring)

MS (Mass Spectrometry)

  • Method: Electron Ionization (EI)

  • m/z (relative intensity %):

    • 111 (M⁺, 100%)

    • 96 ([M-CH₃]⁺)

    • 82 ([M-C₂H₅]⁺)

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A 3-Oxopentanenitrile C Hydrazone Intermediate A->C + N2H4 B Hydrazine D Tautomerization C->D E Cyclized Intermediate D->E Intramolecular Nucleophilic Attack F Dehydration E->F G This compound F->G - H2O

Caption: The reaction mechanism for the formation of this compound.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The provided experimental protocols are straightforward and scalable, making them suitable for both academic research and industrial applications. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, confirms the structure and purity of the final product. The versatility of this compound as a building block in the synthesis of more complex molecules underscores its importance in the field of drug discovery and development. This guide serves as a valuable resource for chemists seeking to prepare and utilize this important heterocyclic intermediate.

References

An In-depth Technical Guide to 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis protocol, and the general biological context of 3-ethyl-1H-pyrazol-5-amine (CAS: 1904-24-1). This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery.

Core Physicochemical Properties

This compound, also known as 5-ethyl-1H-pyrazol-3-amine, is a heterocyclic organic compound.[1] Its core structure consists of a five-membered pyrazole ring substituted with an ethyl group and an amine group. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated through computational models, which are summarized below.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key computed and available data for this compound.

PropertyValueSource
IUPAC Name 5-ethyl-1H-pyrazol-3-aminePubChem[1]
Molecular Formula C₅H₉N₃PubChem[1]
Molecular Weight 111.15 g/mol PubChem[1]
CAS Number 1904-24-1PubChem[1]
Monoisotopic Mass 111.079647300 DaPubChem[1]
Predicted XlogP 0.7PubChem[1][2]
SMILES CCC1=CC(=NN1)NPubChem[1]
InChI Key AXDGPQLEVYSXNL-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 54.7 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Note: Most properties listed are computationally derived and should be confirmed through experimental analysis.

Experimental Protocols: Synthesis and Characterization

2.1. Proposed Synthesis of this compound

The synthesis can be achieved via the cyclization of 3-oxopentanenitrile with hydrazine hydrate.

Reactants:

  • 3-Oxopentanenitrile (Propionylacetonitrile)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Solvent (e.g., Ethanol, Methanol)

  • Acid or Base catalyst (optional, reaction can proceed thermally)

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 to 1.2 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling might be necessary to maintain a controlled temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

2.2. Methods for Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic shifts for the ethyl group protons, the pyrazole ring protons, and the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, as well as C-H and C=C bonds.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound node_reactants Reactants: 3-Oxopentanenitrile Hydrazine Hydrate Ethanol (Solvent) node_setup 1. Dissolve 3-Oxopentanenitrile in Ethanol in a round-bottom flask. node_reactants->node_setup node_addition 2. Add Hydrazine Hydrate dropwise at room temperature. node_setup->node_addition node_reflux 3. Heat mixture to reflux. Monitor reaction via TLC. node_addition->node_reflux node_workup 4. Cool and remove solvent under reduced pressure. node_reflux->node_workup node_purification 5. Purify crude product via recrystallization or column chromatography. node_workup->node_purification node_product Final Product: This compound node_purification->node_product node_analysis Structural Analysis: NMR, MS, IR node_product->node_analysis

A proposed workflow for the synthesis of this compound.

Biological and Drug Development Context

While specific biological activities for this compound have not been extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Notably, 5-aminopyrazoles are recognized for their potential as anti-inflammatory and anticancer agents. They serve as versatile building blocks for synthesizing more complex molecules, including kinase inhibitors, which are crucial in oncology research. For example, derivatives of aminopyrazoles have been investigated as inhibitors for various kinases, playing a role in cell signaling pathways related to proliferation and migration.

Therefore, this compound represents a valuable starting material or fragment for the development of novel therapeutic agents targeting a variety of diseases. Its physicochemical properties make it a suitable candidate for further chemical modification and inclusion in drug discovery screening libraries.

References

Spectral Analysis of 3-ethyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectral characteristics of 3-ethyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: 5-ethyl-1H-pyrazol-3-amine[1] Molecular Formula: C₅H₉N₃[1] Molecular Weight: 111.15 g/mol [1] Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted with an ethyl group at position 3 and an amine group at position 5. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The expected ¹H and ¹³C NMR spectral data for this compound are summarized below. Chemical shifts are influenced by the solvent, and for pyrazoles, can be affected by protonation and hydrogen bonding.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3H-CH₂CH₃
~2.5Quartet2H-CH₂ CH₃
~5.4Singlet1HC4-H
~4.0-5.0 (broad)Singlet2H-NH₂
~9.0-11.0 (broad)Singlet1HN-H

Note: The chemical shifts for NH and NH₂ protons are highly variable and depend on solvent, concentration, and temperature. They may also exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~13-CH₂CH₃
~22-CH₂ CH₃
~85-95C 4
~150C 5-NH₂
~160C 3-Ethyl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key vibrational modes are associated with N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3500Medium, BroadN-H stretching (amine and pyrazole NH)
2850-2960MediumC(sp³)-H stretching (ethyl group)
~3050WeakC(sp²)-H stretching (pyrazole ring)
1580-1650Medium-StrongN-H bending (scissoring) of the primary amine[4]
1500-1600Medium-StrongC=N and C=C stretching of the pyrazole ring[5]
1350-1470MediumC-H bending (ethyl group)
1250-1340Medium-StrongC-N stretching (aromatic amine)[4]

Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[4] The pyrazole N-H stretch will also appear in this region, likely as a broader absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[2] For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 111.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
111[C₅H₉N₃]⁺Molecular Ion (M⁺)
96[M - CH₃]⁺Loss of a methyl radical
82[M - C₂H₅]⁺Loss of an ethyl radical (α-cleavage)
68[M - CH₃ - HCN]⁺Subsequent loss of hydrogen cyanide

The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the molecular weight of 111 for C₅H₉N₃.

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for pyrazoles as it can help in observing exchangeable protons like N-H.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).[5]

IR Spectroscopy Protocol
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).[7]

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[8]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis and Spectral Analysis.

Logical Flow for Structure Elucidation

This diagram shows the logical process of using data from different spectroscopic techniques to confirm the molecular structure.

G MS_Data MS Data (m/z = 111) Molecular_Formula Molecular Formula C₅H₉N₃ MS_Data->Molecular_Formula IR_Data IR Data (N-H, C=N, C-H stretches) Functional_Groups Functional Groups (-NH₂, -C₂H₅, Pyrazole Ring) IR_Data->Functional_Groups NMR_Data NMR Data (¹H and ¹³C shifts) Carbon_Hydrogen_Framework C-H Framework (Connectivity) NMR_Data->Carbon_Hydrogen_Framework Structure_Confirmed Confirmed Structure: This compound Molecular_Formula->Structure_Confirmed Functional_Groups->Structure_Confirmed Carbon_Hydrogen_Framework->Structure_Confirmed

Caption: Logic for Spectroscopic Structure Confirmation.

References

An In-depth Technical Guide to 5-Amino-3-ethyl-1H-pyrazole (CAS Number: 1904-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1H-pyrazole, identified by the CAS number 1904-24-1, is a heterocyclic amine belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 5-Amino-3-ethyl-1H-pyrazole. While a definitive link to a specific biological target for this exact compound is not firmly established in publicly available literature, this guide also explores a potential, though unconfirmed, association with thromboxane synthase inhibition and details relevant experimental protocols.

Chemical Structure and Properties

The chemical structure of 5-Amino-3-ethyl-1H-pyrazole consists of a five-membered pyrazole ring with an amino group at position 5 and an ethyl group at position 3.

Molecular Formula: C₅H₉N₃[1]

Molecular Weight: 111.15 g/mol [1][2]

The key physicochemical properties of 5-Amino-3-ethyl-1H-pyrazole are summarized in the table below. It is important to note that some of the available data is predicted.

PropertyValueSource
AppearanceWhite powder[3]
Boiling Point313.758 °C at 760 mmHg[2]
Density1.157 g/cm³[2]
Flash Point169.301 °C[2]
Refractive Index1.593[2]
LogP1.13550[2]
pKa(Predicted)Not Available
SolubilityNot Available

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazoles can be achieved through various synthetic routes. A common and established method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. For the synthesis of 5-Amino-3-ethyl-1H-pyrazole, a plausible route would involve the reaction of 3-oxopentanenitrile with hydrazine hydrate.

General Experimental Protocol for the Synthesis of 5-Aminopyrazoles:

This protocol describes a general method for the synthesis of 5-aminopyrazoles from β-ketonitriles and can be adapted for the synthesis of 5-Amino-3-ethyl-1H-pyrazole.

Materials:

  • β-ketonitrile (e.g., 3-oxopentanenitrile)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve the β-ketonitrile in a suitable solvent such as ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution. A slight molar excess of hydrazine hydrate may be used.

  • Optionally, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is then taken up in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

  • The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to yield the pure 5-aminopyrazole.

G cluster_synthesis Synthesis of 5-Amino-3-ethyl-1H-pyrazole Start Start Reactants 3-Oxopentanenitrile + Hydrazine Hydrate Start->Reactants Solvent Ethanol Reactants->Solvent Reaction Reflux Solvent->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 5-Amino-3-ethyl-1H-pyrazole Purification->Product G cluster_pathway Thromboxane A2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Metabolism PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds to G_Protein Gq / G13 TP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Rho_Kinase Rho Kinase G_Protein->Rho_Kinase Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Vasoconstriction Vasoconstriction Rho_Kinase->Vasoconstriction Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation Inhibitor Potential Inhibitor (e.g., Pyrazole Derivative) Inhibitor->TXA2_Synthase Inhibits G cluster_assay Thromboxane Synthase Inhibition Assay Workflow Start Start Preparation Prepare Enzyme, Substrate, and Inhibitor Dilutions Start->Preparation Incubation Pre-incubate Enzyme with Inhibitor Preparation->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Measure TXB2 Levels (ELISA) Termination->Quantification Analysis Calculate % Inhibition and IC₅₀ Quantification->Analysis End Results Analysis->End

References

A Comprehensive Technical Guide on the Biological Activities of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of novel pyrazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4][5] The pyrazole ring is a key component in several commercially available drugs, highlighting its therapeutic potential.[5] Researchers continue to explore the synthesis of novel pyrazole derivatives to discover new therapeutic agents with improved efficacy and reduced side effects.[6][7] This guide focuses on the antimicrobial, anticancer, and anti-inflammatory activities of these promising compounds.

Antimicrobial Activity of Pyrazole Derivatives

Novel pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3][8] The emergence of antibiotic-resistant strains has intensified the search for new classes of antimicrobial compounds, and pyrazoles have emerged as a promising area of research.[3]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected novel pyrazole derivatives against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aStaphylococcus aureus62.5 - 125[3]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aCandida albicans2.9 - 7.8[3]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Aspergillus niger1[5]
Experimental Protocols: Antimicrobial Screening

1.2.1. Agar Diffusion Method

The in vitro antimicrobial screening of newly synthesized pyrazole derivatives is commonly performed using the agar diffusion method.[3]

  • Microbial Strains: Cultures of fungal strains such as Candida albicans (ATCC 10231) and Aspergillus niger (ATCC 16404), and bacterial strains including Gram-positive bacteria like Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6051), and Gram-negative bacteria like Klebsiella pneumoniae (ATCC 700603) and Escherichia coli (ATCC 25922) are used.[3]

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

    • Wells are created in the agar using a sterile cork borer.

    • A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

    • Standard antibiotics (e.g., Chloramphenicol) and antifungals (e.g., Clotrimazole) are used as positive controls.[3]

    • The plates are incubated under appropriate conditions for microbial growth.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[8]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Microbial Culture Inoculate Inoculate Plates Culture->Inoculate Plates Prepare Agar Plates Plates->Inoculate Compounds Prepare Test Compound Solutions Add_Compounds Add Compounds to Wells Compounds->Add_Compounds Inoculate->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure Measure Zone of Inhibition Incubate->Measure Compare Compare with Controls Measure->Compare

Workflow for the Agar Diffusion Method.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents.[9] They have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.[10][11]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)HepG2Liver Carcinoma6.1 ± 1.9[11][12]
5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b)HepG2Liver Carcinoma7.9 ± 1.9[11][12]
5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d)LeukemiaLeukemia0.69 - 3.35[13]
Coumarin Pyrazole Hybrid (P-03)A549Lung Cancer13.5[14]
CelecoxibMCF-7Breast Cancer25.2 - 37.2[10]
CelecoxibHCT-116Colon Cancer~37[10]
Experimental Protocols: Anticancer Assays

2.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[10]

    • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and a vehicle control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage relative to the control.

2.2.2. Cell Cycle Analysis

Flow cytometry is used to analyze the effect of pyrazole derivatives on the cell cycle distribution.

  • Procedure:

    • Cell Treatment and Harvesting: Cells are treated with the pyrazole derivative and then harvested.[10]

    • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membranes.[10]

    • Staining: The fixed cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A.[10]

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]

Visualization: Anticancer Assay Workflows

G cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells Treat Treat with Pyrazole Derivatives Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read

Workflow for the MTT Assay.

G cluster_cellcycle Cell Cycle Analysis Workflow Treat_Harvest Treat and Harvest Cells Fix Fix Cells with Ethanol Treat_Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze with Flow Cytometer Stain->Analyze

Workflow for Cell Cycle Analysis.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][15] This selectivity can lead to a reduction in the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected pyrazole derivatives.

CompoundAssayActivityReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[6]
3,5-diarylpyrazoleCOX-2 InhibitionIC50 = 0.01 µM[6]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[6]
FR140423COX-2 Inhibition150 times more selective for COX-2 than COX-1[15]
Pyrazole derivativesCarrageenan-induced paw edema65–80% reduction in edema at 10 mg/kg[6]
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamideCarrageenan-induced rat paw edema70-78% inhibition at 3 hours[16]
Experimental Protocols: Anti-inflammatory Assays

3.2.1. Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

  • Procedure:

    • Animal Grouping: Rats are divided into control and experimental groups.

    • Compound Administration: The test pyrazole derivative is administered orally to the experimental groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[6]

    • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

    • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

    • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

3.2.2. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Procedure:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The enzymes are incubated with the test pyrazole derivative at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using methods like ELISA.

    • The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is determined.[15]

Visualization: Anti-inflammatory Mechanisms and Workflows

G cluster_inflammation Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX2 Inhibit

Mechanism of COX-2 Inhibition.

G cluster_edema Carrageenan-Induced Paw Edema Workflow Administer Administer Compound Inject Inject Carrageenan Administer->Inject Measure_Paw Measure Paw Volume Inject->Measure_Paw Calculate Calculate % Inhibition Measure_Paw->Calculate

Workflow for Paw Edema Assay.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives is often achieved through well-established chemical reactions.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and versatile method for preparing substituted pyrazoles.[17]

  • Reaction: It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[17]

  • Mechanism: The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[18]

  • Conditions: The reaction is usually catalyzed by an acid and can be carried out in a suitable solvent like ethanol under reflux.[18]

Visualization: General Synthesis Workflow

G cluster_synthesis General Synthesis of Pyrazole Derivatives Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Reaction Reaction (e.g., Knorr Synthesis) Reactants->Reaction Workup Workup and Purification Reaction->Workup Product Pyrazole Derivative Workup->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

General Synthesis and Characterization.

Conclusion

Novel pyrazole derivatives continue to be a focal point in medicinal chemistry due to their broad spectrum of biological activities. The data and protocols summarized in this guide highlight their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Tautomeric Forms of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric forms of 3-ethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the phenomenon of annular prototropic tautomerism, this compound exists as a dynamic equilibrium between two primary forms: This compound and 5-ethyl-1H-pyrazol-3-amine . Understanding the factors that govern this equilibrium, the relative stabilities of the tautomers, and their distinct spectroscopic signatures is critical for rational drug design, synthesis, and characterization. This document summarizes the theoretical underpinnings of this tautomerism, presents relevant quantitative data from analogous systems and computational models, provides detailed experimental protocols for analysis, and offers visualizations of key concepts.

Introduction to Tautomerism in this compound

Prototropic tautomerism is a chemical equilibrium between two readily interconvertible constitutional isomers that differ in the position of a proton and the location of a double bond. In N-unsubstituted pyrazoles, such as this compound, the most significant form of tautomerism is annular prototropic tautomerism. This involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring.

This rapid and reversible interconversion leads to a dynamic equilibrium between the this compound (the "5-amino" tautomer) and the 5-ethyl-1H-pyrazol-3-amine (the "3-amino" tautomer). While side-chain tautomerism to form imino species is theoretically possible, experimental and computational studies on 3(5)-aminopyrazoles overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed.[1]

The position of this equilibrium is not static and is influenced by a variety of factors, including:

  • Electronic Effects of Substituents: The nature of the substituent on the pyrazole ring plays a crucial role. Electron-donating groups, such as the ethyl group in the target molecule, tend to favor the tautomer where the substituent is at the 3-position (the 5-ethyl-1H-pyrazol-3-amine form).[2]

  • Solvent Polarity: The polarity of the solvent can influence the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

  • Temperature: Changes in temperature can shift the equilibrium, and low-temperature studies are often necessary to slow the interconversion for individual tautomer characterization by NMR.[3]

  • Concentration and Aggregation: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can favor the formation of one tautomer over the other.[3]

Figure 1: Annular Tautomeric Equilibrium of this compound.

Synthesis of this compound

The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[4] For the synthesis of this compound, the precursor would be 3-oxopentanenitrile.

Synthesis_Workflow start Start Materials: - 3-Oxopentanenitrile - Hydrazine Hydrate reaction Condensation Reaction start->reaction cyclization Intramolecular Cyclization reaction->cyclization Formation of Hydrazone Intermediate product This compound (Tautomeric Mixture) cyclization->product purification Purification (e.g., Recrystallization) product->purification

Figure 2: Generalized Synthetic Workflow for this compound.
Experimental Protocol: Synthesis

A detailed protocol for the synthesis of 3-alkyl-5-aminopyrazoles is provided below, adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a crystalline solid.

Spectroscopic Characterization

Due to the rapid tautomeric interconversion at room temperature, the NMR spectra of this compound will typically show a single set of averaged signals. To observe the individual tautomers, low-temperature NMR studies are required to slow the proton exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted and representative ¹H and ¹³C NMR chemical shifts for the tautomers of this compound. The predicted values are based on computational models and data from analogous compounds.

Table 1: Representative ¹H NMR Chemical Shifts (ppm)

ProtonThis compound (Predicted)5-ethyl-1H-pyrazol-3-amine (Predicted)Notes
NH (ring) ~11-13~11-13Broad singlet, position is solvent and concentration dependent.
NH₂ (amino) ~4.5-5.5~4.5-5.5Broad singlet, exchanges with D₂O.
CH (ring) ~5.3~5.3Singlet.
CH₂ (ethyl) ~2.5~2.5Quartet.
CH₃ (ethyl) ~1.2~1.2Triplet.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Predicted)5-ethyl-1H-pyrazol-3-amine (Predicted)Notes
C3 ~150~160
C4 ~90~90
C5 ~160~150
CH₂ (ethyl) ~20~20
CH₃ (ethyl) ~13~13
Experimental Protocol: NMR Analysis for Tautomer Ratio Determination
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in a high-quality NMR tube.

  • Room Temperature Spectra: Acquire ¹H and ¹³C NMR spectra at room temperature (298 K) to observe the averaged signals.

  • Low-Temperature Analysis: Cool the sample in the NMR spectrometer in a stepwise manner (e.g., in 10 K increments) to a low temperature (e.g., down to 193 K or -80°C).[3]

  • Data Acquisition: At each temperature, allow the sample to equilibrate and acquire a ¹H NMR spectrum.

  • Data Analysis: At a sufficiently low temperature, the proton exchange will be slow on the NMR timescale, and separate signals for the two tautomers will be observed. The tautomeric ratio can be determined by integrating the signals corresponding to each tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and the hydrogen bonding in this compound.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupAbsorption RangeNotes
N-H (ring) 3100-3300Broad, indicative of hydrogen bonding.
N-H (amino) 3300-3500Two bands for asymmetric and symmetric stretching.
C-H (alkyl) 2850-2960Stretching vibrations of the ethyl group.
C=N, C=C (ring) 1500-1650Ring stretching vibrations.
N-H (bending) 1600-1650Bending vibration of the amino group.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase spectra, dissolve the sample in a suitable solvent (e.g., chloroform or acetonitrile) and use an appropriate liquid cell.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the pure solvent (for solution).

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.

Computational Analysis of Tautomer Stability

In the absence of direct experimental data for the tautomeric equilibrium of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[5] Calculations on related 3(5)-aminopyrazoles consistently show that the 3-amino tautomer (in this case, 5-ethyl-1H-pyrazol-3-amine) is energetically more stable.[2]

Table 4: Predicted Relative Stabilities of Tautomers

TautomerComputational MethodPredicted Relative Energy (kJ/mol)Predicted Population (%) (in vacuo, 298 K)
This compoundDFT (B3LYP/6-311++G(d,p))~10-12~1-5
5-ethyl-1H-pyrazol-3-amine DFT (B3LYP/6-311++G(d,p)) 0 (Reference) ~95-99

Note: These are estimated values based on calculations for the parent 3-aminopyrazole and the known effect of electron-donating substituents. The actual values may vary depending on the solvent and temperature.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the equilibrium predominantly favoring the 5-ethyl-1H-pyrazol-3-amine tautomer due to the electron-donating nature of the ethyl group. This guide has provided a framework for understanding and investigating this phenomenon, including synthetic and analytical protocols. For drug development professionals, a thorough characterization of the tautomeric state of such molecules is essential, as the different tautomers can exhibit distinct biological activities and physicochemical properties. While direct experimental data for this specific compound is limited, the principles and methodologies outlined here provide a robust approach for its study and application in a research setting.

References

A Technical Guide to the Discovery of New Synthetic Routes for Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their versatile biological activities, including but not limited to, kinase inhibition in oncology and anti-inflammatory pathways. This technical guide provides an in-depth overview of modern synthetic strategies for accessing aminopyrazole compounds, with a focus on methodologies that offer improvements in yield, regioselectivity, and scalability. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of various synthetic routes. Furthermore, this guide visualizes the critical signaling pathways where aminopyrazole-based inhibitors have shown significant promise, offering a comprehensive resource for researchers in the field.

Introduction

The pyrazole nucleus, particularly when functionalized with an amino group, is a privileged scaffold in the development of small-molecule therapeutics. The ability of the aminopyrazole core to engage in a variety of non-covalent interactions with biological targets has led to its incorporation into numerous clinically approved drugs and investigational candidates.[1] Notably, aminopyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, playing a crucial role in the modulation of signaling pathways implicated in cancer and inflammatory diseases.[2][3]

The growing demand for novel aminopyrazole-based drug candidates necessitates the development of efficient and versatile synthetic methodologies. This guide explores both classical and contemporary approaches to the synthesis of 3-aminopyrazoles, 5-aminopyrazoles, and 3,5-diaminopyrazoles, providing a toolkit for chemists to design and execute the synthesis of diverse compound libraries for drug discovery programs.

Synthetic Routes to Aminopyrazole Compounds

The synthesis of the aminopyrazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Condensation of β-Ketonitriles with Hydrazines

One of the most established and versatile methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[4] The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.[5]

Workflow for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles:

G start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole

Caption: Synthesis of 5-aminopyrazoles via hydrazone formation and cyclization.

This method is highly adaptable and tolerates a wide range of substituents on both the β-ketonitrile and the hydrazine starting materials.

Regioselective Synthesis of 3-Aminopyrazoles and 5-Aminopyrazoles

The reaction of unsymmetrical hydrazines with 1,3-dielectrophiles can lead to the formation of regioisomeric aminopyrazoles. Controlling the regioselectivity to favor either the 3-amino or 5-amino isomer is a significant challenge. Recent studies have shown that the reaction conditions can be tuned to achieve high levels of regioselectivity.[6]

  • Thermodynamic Control: Acidic conditions or heating in neutral solvents often favor the formation of the more stable 5-aminopyrazole isomer.[6]

  • Kinetic Control: The use of a strong base, such as sodium ethoxide, at low temperatures can favor the formation of the 3-aminopyrazole isomer by promoting the cyclization of the kinetically favored hydrazone intermediate.[6]

Logical Flow for Regioselective Aminopyrazole Synthesis:

G cluster_conditions Reaction Conditions thermodynamic Thermodynamic Control (e.g., Acetic Acid, Heat) product_5_amino 5-Aminopyrazole (Major Product) thermodynamic->product_5_amino kinetic Kinetic Control (e.g., Sodium Ethoxide, 0°C) product_3_amino 3-Aminopyrazole (Major Product) kinetic->product_3_amino start Unsymmetrical Hydrazine + β-Alkoxyacrylonitrile start->thermodynamic start->kinetic G FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Aminopyrazole FGFR Inhibitor Inhibitor->FGFR Blocks ATP Binding G Stress Stress Stimuli (e.g., Cytokines, UV) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 P MK2 MAPKAPK2 (MK2) p38->MK2 P TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors P Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Aminopyrazole p38 Inhibitor Inhibitor->p38 Allosteric Inhibition

References

Theoretical and Computational Elucidation of 3-ethyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-ethyl-1H-pyrazol-5-amine. Due to the limited specific research on this molecule, this document outlines generalized protocols and expected outcomes based on extensive studies of structurally similar pyrazole derivatives. The guide covers molecular structure, spectroscopic analysis, and potential biological activity, offering a framework for future in-silico and experimental investigations.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, a substituted aminopyrazole, represents a scaffold with potential for further functionalization in drug discovery programs.[3] Theoretical and computational studies are invaluable tools for predicting the physicochemical properties, reactivity, and biological interactions of such molecules, thereby accelerating the drug development process.[4]

This guide details the common computational and experimental techniques used to characterize aminopyrazole derivatives, providing researchers with a robust workflow for investigating this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are essential for its characterization and handling.

PropertyValueSource
Molecular Formula C5H9N3PubChem
Molecular Weight 111.15 g/mol [5]
Canonical SMILES CCC1=CC(=NNC1)NPubChem
InChI Key LSYNGBPOAACXTH-UHFFFAOYSA-NPubChem
Hazard Statements H302, H315, H319, H335[5]

Table 1: Key physicochemical and safety data for this compound.[5]

Synthesis and Characterization

General Synthesis of 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles is well-established and typically involves the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. A common and efficient method is the reaction of β-ketonitriles with hydrazine.[6] For this compound, a plausible synthetic route would involve the cyclization of 3-oxopentanenitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of a 3-Substituted-1H-pyrazol-5-amine

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The mixture is typically refluxed for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 5-aminopyrazole.[4]

G start β-Ketonitrile + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Reaction Incomplete evaporation Solvent Evaporation tlc->evaporation Reaction Complete recrystallization Recrystallization evaporation->recrystallization product Pure this compound recrystallization->product

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation of pyrazole derivatives.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum of pyrazoles can be complex due to prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms of the ring. This can lead to broad or absent N-H signals.[7] The ethyl group would exhibit a characteristic triplet and quartet pattern.

  • ¹³C NMR: Tautomeric exchange can also affect the ¹³C NMR spectrum, potentially causing the C3 and C5 signals to merge or be difficult to assign definitively without advanced 2D NMR techniques like HMBC and HSQC.[7][8]

3.2.2. Infrared (IR) Spectroscopy

  • N-H Stretching: A key feature in the IR spectra of pyrazoles is the N-H stretching band. In the solid state, strong intermolecular N-H···N hydrogen bonding results in a very broad absorption band, often centered around 2600-3200 cm⁻¹.[7]

  • Ring Vibrations: The pyrazole ring exhibits characteristic stretching and bending vibrations in the fingerprint region (1200-1600 cm⁻¹), corresponding to C=C and C=N stretching modes.[7][9]

Spectroscopic FeatureExpected Chemical Shift / WavenumberNotes
¹H NMR (N-H) Variable, often broadDependent on solvent and concentration
**¹H NMR (Ethyl CH₂) **~2.5 ppm (quartet)
¹H NMR (Ethyl CH₃) ~1.2 ppm (triplet)
¹³C NMR (C3/C5) 140-160 ppmTautomerism may lead to averaged signals
IR (N-H stretch) 2600-3200 cm⁻¹ (broad)Due to strong hydrogen bonding[7]
IR (C=N, C=C stretch) 1400-1600 cm⁻¹Characteristic of the pyrazole ring[7]

Table 2: Expected spectroscopic data for this compound based on similar pyrazole derivatives.

Computational Studies

Computational chemistry provides deep insights into the molecular properties and reactivity of pyrazole derivatives.[4]

Density Functional Theory (DFT) Calculations

DFT is a powerful method for investigating the electronic structure of molecules.[4]

Methodology: DFT Calculation Workflow

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311+G(d,p) basis set is commonly employed for this purpose.[10]

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.[11]

  • Electronic Property Analysis: Key electronic properties are calculated, including:

    • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's electronic stability and reactivity.[11]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify electron-rich and electron-poor regions, which can indicate sites for electrophilic and nucleophilic attack.

    • Mulliken Charge Analysis: This analysis provides the charge distribution across the atoms in the molecule, offering insights into its polarity and reactivity.[4]

G cluster_0 DFT Calculation Workflow mol_structure 1. Initial Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_analysis 3. Frequency Analysis Confirm energy minimum and predict IR spectrum geom_opt->freq_analysis electronic_props 4. Electronic Property Calculation HOMO-LUMO, MEP, Mulliken Charges freq_analysis->electronic_props

Caption: A typical workflow for DFT calculations on a small molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[4] This is particularly relevant for drug development.

Methodology: Molecular Docking Protocol

  • Target Selection: A biologically relevant protein target is chosen. For pyrazole derivatives, common targets include kinases and enzymes involved in inflammatory pathways.[1]

  • Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared (e.g., by energy minimization). The protein receptor structure is obtained from a database like the Protein Data Bank (PDB) and prepared by removing water molecules and adding hydrogen atoms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the receptor.

  • Analysis: The results are analyzed to identify the most stable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[10]

Potential Biological Activity and Signaling Pathways

  • Anti-inflammatory Activity: Many pyrazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating cytokine production (e.g., TNF-α, IL-6).[1]

  • Antimicrobial Activity: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[9][12]

  • Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]

G pyrazole Pyrazole Derivative enzyme Target Enzyme (e.g., COX, Kinase) pyrazole->enzyme Binds to inhibition Inhibition enzyme->inhibition pathway Signaling Pathway (e.g., Inflammatory Cascade) inhibition->pathway Blocks response Biological Response (e.g., Reduced Inflammation) pathway->response Leads to

References

Potential Therapeutic Targets of 3-ethyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to their successful development as therapeutic agents. Within this class, aminopyrazoles, and specifically 5-aminopyrazoles, have garnered significant attention as versatile frameworks for the design of targeted therapies. This technical guide focuses on the potential therapeutic targets of 3-ethyl-1H-pyrazol-5-amine, a member of the 5-aminopyrazole family. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally related compounds allows for the inference of its likely biological targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of potential applications, supporting quantitative data from analogous compounds, experimental methodologies, and relevant signaling pathways.

Inferred Therapeutic Potential Based on Structural Analogs

The this compound scaffold features a core 5-aminopyrazole structure with a small alkyl substituent at the 3-position. Structure-activity relationship (SAR) studies of numerous aminopyrazole derivatives indicate that this class of compounds frequently acts as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[3][4]

Based on the extensive research into aminopyrazole derivatives, the primary potential therapeutic targets for this compound are likely to be within the kinome . Additionally, other enzyme families and receptor systems have been identified as targets for related pyrazole compounds.

Potential Kinase Targets

Aminopyrazole derivatives have been shown to inhibit a variety of kinases, often by competing with ATP for binding to the kinase domain. The amino group at the 5-position and the pyrazole ring nitrogens are often crucial for forming hydrogen bonds with the hinge region of the kinase.[5] The substituent at the 3-position can influence potency and selectivity.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. Aberrant JAK activity is implicated in autoimmune diseases and cancers. Several 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[6]

Quantitative Data for Representative JAK Inhibitors with Aminopyrazole Scaffolds:

Compound IDR1 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3a H---[6]
3f Not Specified3.42.23.5[6]
Ruxolitinib -97% inhib. @ 20nM99% inhib. @ 20nM95% inhib. @ 20nM[6]

Note: Data for compound 3a was presented as improved inhibition at 10 µM without specific IC50 values.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibits ADP_Glo_Workflow Workflow for ADP-Glo™ Kinase Inhibition Assay Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents DispenseInhibitor Dispense Test Compound (this compound) and Controls into Plate PrepareReagents->DispenseInhibitor AddKinase Add Kinase Enzyme Solution DispenseInhibitor->AddKinase Incubate1 Incubate for Pre-incubation AddKinase->Incubate1 StartReaction Initiate Reaction by Adding ATP/Substrate Mixture Incubate1->StartReaction Incubate2 Incubate for Kinase Reaction StartReaction->Incubate2 StopReaction Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate2->StopReaction Incubate3 Incubate StopReaction->Incubate3 DetectADP Add Kinase Detection Reagent to Convert ADP to ATP Incubate3->DetectADP Incubate4 Incubate DetectADP->Incubate4 MeasureLuminescence Measure Luminescence Incubate4->MeasureLuminescence AnalyzeData Analyze Data and Determine IC50 MeasureLuminescence->AnalyzeData End End AnalyzeData->End

References

Preliminary Screening of 3-Ethyl-1H-pyrazol-5-amine and its Analogs for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a class of enzymes that play a pivotal role in the regulation of a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors that have received FDA approval. This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This technical guide provides a comprehensive overview of the preliminary screening of 3-ethyl-1H-pyrazol-5-amine and its analogs as potential kinase inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this guide consolidates data from structurally related aminopyrazole derivatives to highlight the therapeutic promise of this compound class. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to aid researchers in the early stages of drug discovery.

Data Presentation: Inhibitory Activity of Aminopyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected aminopyrazole-based compounds against various kinases and their anti-proliferative effects on cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Aminopyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 2Akt11.3[2]
Compound 6Aurora A160[1]
AT9283Aurora A~3[3]
AT9283Aurora B~3[3]
Compound 17Chk217.9[2]
Compound 24CDK12380[2]
Compound 25CDK11520[2]
Compound 1bHaspin57
Compound 1cHaspin66
43dCDK1633[4]

Table 2: Anti-proliferative Activity of Selected Aminopyrazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Afuresertib | HCT116 | Colon | 0.95 |[1][2] | | Compound 6 | HCT116 | Colon | 0.39 |[1] | | Compound 6 | MCF-7 | Breast | 0.46 |[1] | | Compound 17 | HepG2 | Liver | 10.8 |[2] | | Compound 17 | HeLa | Cervical | 11.8 |[2] | | Compound 17 | MCF-7 | Breast | 10.4 |[2] | | Compound 24 | HepG2 | Liver | 0.05 |[2] | | Compound 24 | HCT116 | Colon | 1.68 |[2] | | Compound 25 | HCT116 | Colon | 0.035 |[2] | | Compound 10d | PC-3 | Prostate | 21.9 - 28.6 |[5] | | Compound 10d | MCF-7 | Breast | 3.90 - 35.5 |[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the preliminary screening of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[1][6]

Materials:

  • Recombinant human kinase enzyme

  • Specific kinase substrate (e.g., peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Western Blotting for Phospho-protein Analysis

This protocol is used to determine the effect of the inhibitor on the phosphorylation state of a target kinase or its downstream substrates within a cellular context.[8]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Ice-cold PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with the test compound at various concentrations and for different time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the ECL substrate and capture the signal using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

The following diagrams illustrate key concepts in the preliminary screening of kinase inhibitors.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay Test Compounds IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Activity Data Hit Identification Hit Identification IC50 Determination->Hit Identification Cell Viability Assay Cell Viability Assay Hit Identification->Cell Viability Assay Target Engagement Target Engagement Cell Viability Assay->Target Engagement Cellular Potency Lead Prioritization Lead Prioritization Target Engagement->Lead Prioritization On-Target Effect

High-level workflow for preliminary kinase inhibitor screening.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibitor Aminopyrazole Inhibitor Inhibitor->pJAK Inhibition

References

Methodological & Application

Application Notes and Protocols: 3-ethyl-1H-pyrazol-5-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a reactive amine group and a pyrazole core, allows for the construction of a diverse range of fused heterocyclic systems. This scaffold is of significant interest as it forms the core of numerous compounds with potent biological activities, most notably as kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.

The pyrazolo[1,5-a]pyrimidine core, readily synthesized from this compound, is a "privileged scaffold" known to interact with the ATP-binding site of various protein kinases.[1] By modifying the substituents on this core, researchers can fine-tune the potency and selectivity of these inhibitors against specific kinase targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and an overview of their potential applications as kinase inhibitors.

Applications in the Synthesis of Kinase Inhibitors

Derivatives of this compound are instrumental in the development of inhibitors for a range of protein kinases that are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold derived from this building block has been shown to target several important kinases.

Key Kinase Targets and Signaling Pathways:
  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[3][4]

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[5] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.

  • B-Raf: A serine/threonine-specific protein kinase that is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation and survival.[6] Mutations in the B-Raf gene are common in several cancers, particularly melanoma.

Quantitative Data Summary

The following tables summarize representative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazole precursors and their biological activities. While specific data for 3-ethyl derivatives are limited in publicly available literature, the presented data for analogous compounds provide a strong indication of the expected outcomes.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Starting AminopyrazoleReagentProductYield (%)Reference
3-Methyl-1H-pyrazol-5-amineDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[7]
3-Amino-5-methylpyrazoleDiethyl malonate5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine89[7]
5-Amino-3-(trifluoromethyl)-1H-pyrazoleAcetylacetone5,7-Dimethyl-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine85(Adapted from general procedures)
This compoundEthyl acetoacetate3-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine80-90 (Estimated)(Adapted from general procedures)

Table 2: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
3,6-disubstituted pyrazolo[1,5-a]pyrimidinesKDR19-[8]
Pyrazolo[1,5-a]pyrimidine derivativesB-Raf<100-[6]
Pyrazolo[1,5-a]pyrimidine derivativesPI3Kδ18-[5]
3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidinesFLT3-ITD<10MOLM13, MV4-11[9]
Pyrazolopyrimidine derivativesPIM-1600HCT-116[10]

Experimental Protocols

The following are detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using this compound as a key building block. These protocols are based on well-established synthetic methodologies for this class of compounds.

Protocol 1: Synthesis of 3-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes the cyclocondensation reaction of this compound with acetylacetone (a β-dicarbonyl compound) to yield the corresponding pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a 1:1 mixture of ethanol and glacial acetic acid.

  • To this solution, add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of this compound with ethyl acetoacetate (a β-ketoester) to form a hydroxypyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide solution (prepared from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Standard laboratory glassware

  • Heating and stirring equipment

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere in a round-bottom flask.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and stir until dissolved.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

  • Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, IR).

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

G General Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis start Start: this compound reaction Cyclocondensation Reaction start->reaction reagent β-Dicarbonyl Compound (e.g., Acetylacetone or Ethyl Acetoacetate) reagent->reaction workup Reaction Work-up (Solvent Removal, Precipitation) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Product: 3-Ethyl-pyrazolo[1,5-a]pyrimidine Derivative purification->product analysis Structural Analysis (NMR, MS, etc.) product->analysis

Caption: General workflow for the synthesis of 3-ethyl-pyrazolo[1,5-a]pyrimidines.

EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling and its inhibition by pyrazolo[1,5-a]pyrimidines.

CDK2_Pathway CDK2 in Cell Cycle Progression (G1/S Transition) CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Inhibition

Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition.

BRAF_Pathway Simplified B-Raf/MEK/ERK (MAPK) Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRaf Inhibition

Caption: B-Raf/MEK/ERK pathway and its inhibition.

References

Application of 3-ethyl-1H-pyrazol-5-amine in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-ethyl-1H-pyrazol-5-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its unique structural features, including the presence of two adjacent nitrogen atoms and a reactive amino group, allow for diverse chemical modifications, making it a privileged scaffold for the design of compounds targeting various protein kinases implicated in cancer and other diseases. This application note will delve into the utility of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their potent inhibitory activity against key oncogenic kinases such as Aurora kinases.

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have been extensively explored for their therapeutic potential, primarily as anticancer agents. The pyrazole core serves as an excellent scaffold for developing inhibitors that can compete with ATP for binding to the active site of various kinases. By modifying the substituents on the pyrazole ring and the amino group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

One of the most promising applications of this scaffold is in the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. The pyrazolo[1,5-a]pyrimidine core, readily synthesized from this compound, has proven to be a highly effective pharmacophore for targeting these kinases.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent. This reaction provides a straightforward route to a diverse range of substituted pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-5-methyl-2-ethylpyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative starting from this compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 7-hydroxy-5-methyl-2-ethylpyrazolo[1,5-a]pyrimidine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivatives of this compound, particularly the resulting pyrazolo[1,5-a]pyrimidines, have demonstrated significant biological activity. Their primary mechanism of action is the inhibition of protein kinases involved in cell cycle progression and proliferation.

Quantitative Data

The following table summarizes the in vitro activity of a representative pyrazolo[1,5-a]pyrimidine derivative against a panel of cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)
7-Anilino-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidineHCT116 (Colon Cancer)0.0020
MCF-7 (Breast Cancer)5.4
A549 (Lung Cancer)7.8

Table 1: In vitro cytotoxic activity of a 7-anilino-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine derivative.[1]

Protocol 2: In vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase, such as Aurora A.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine derivatives

  • Recombinant human Aurora A kinase

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate

  • Assay buffer

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of recombinant Aurora A kinase and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence intensity using a plate reader.

  • The percentage of kinase inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without kinase).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Aurora_Kinase_Signaling Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cell Cycle Progression Cell Cycle Progression PI3K/Akt Pathway->Cell Cycle Progression Ras/Raf/MEK/ERK Pathway->Cell Cycle Progression Aurora Kinases Aurora Kinases Cell Cycle Progression->Aurora Kinases Mitosis Mitosis Aurora Kinases->Mitosis Apoptosis Apoptosis Aurora Kinases->Apoptosis Inhibition leads to Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (derived from this compound) Pyrazolo_pyrimidine->Aurora Kinases Inhibition

Caption: Inhibition of Aurora Kinases by Pyrazolo[1,5-a]pyrimidines.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Cyclocondensation Start->Reaction Reactant β-Dicarbonyl Compound Reactant->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Pyrazolo[1,5-a]pyrimidine Derivative Purification->Product Kinase_Assay In vitro Kinase Inhibition Assay Product->Kinase_Assay Cell_Assay Cytotoxicity Assay (e.g., MTT) Product->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Results Biological Activity Data Data_Analysis->Results

Caption: Workflow for Synthesis and Evaluation.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of potent kinase inhibitors. The straightforward synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this scaffold allows for the rapid generation of compound libraries for biological screening. The demonstrated high potency of these derivatives, particularly against oncogenic targets like Aurora kinases, highlights the importance of the this compound core in the development of novel anticancer therapeutics. Further exploration and optimization of this scaffold hold significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of 3-Ethyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. Derivatives of pyrazole, particularly 5-aminopyrazoles, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. These compounds have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3-ethyl-1H-pyrazol-5-amine scaffold serves as a crucial building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.

This document provides a detailed protocol for the synthesis of this compound and its derivatives, primarily focusing on the widely employed and versatile method of cyclocondensation between a β-ketonitrile and hydrazine.

General Synthesis Pathway

The most common and efficient method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 5-aminopyrazole ring.[1] For the synthesis of this compound, the logical β-ketonitrile starting material is 3-oxopentanenitrile.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-oxopentanenitrile 3-Oxopentanenitrile Cyclocondensation Cyclocondensation 3-oxopentanenitrile->Cyclocondensation Hydrazine Hydrazine (or derivative) Hydrazine->Cyclocondensation This compound This compound Derivative Cyclocondensation->this compound

Caption: General reaction scheme for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-oxopentanenitrile and hydrazine hydrate.

Materials:

  • 3-Oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-oxopentanenitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 2-6 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis of this compound Derivatives

The synthesis of various derivatives can be achieved by modifying the starting materials or by further functionalization of the this compound product.

  • N-Substituted Derivatives: By using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) in the initial cyclocondensation reaction, the corresponding N-substituted this compound derivatives can be obtained.

  • Derivatives from other 1,3-Dielectrophiles: While β-ketonitriles are common, other 1,3-dielectrophilic compounds can also be used to generate pyrazole derivatives.[3][4][5]

Data Presentation

The following table summarizes representative data for the synthesis of this compound and a potential derivative. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

EntryR Group (on Hydrazine)ProductSolventReaction Time (h)Yield (%)
1HThis compoundEthanol485
2Phenyl3-Ethyl-1-phenyl-1H-pyrazol-5-amineAcetic Acid390
3Methyl3-Ethyl-1-methyl-1H-pyrazol-5-amineEthanol582

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Experimental_Workflow start Start reactants Combine 3-Oxopentanenitrile and Hydrazine in Solvent start->reactants reaction Heat to Reflux reactants->reaction workup Cool and Concentrate reaction->workup extraction Dissolve in Ethyl Acetate and Wash workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound and its derivatives is a well-established process that is crucial for the development of new pharmaceutical agents. The protocol described herein, based on the condensation of a β-ketonitrile with hydrazine, is a robust and high-yielding method. By varying the substituents on the hydrazine starting material, a diverse library of pyrazole derivatives can be readily accessed for further investigation in drug discovery programs. The straightforward nature of this synthesis makes it an invaluable tool for medicinal chemists and researchers in the field.

References

Application Notes and Protocols: The Use of 3-Ethyl-1H-Pyrazol-5-Amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in the design and synthesis of potent and selective kinase inhibitors. Its pyrazole core serves as a versatile scaffold that can be readily functionalized to interact with the ATP-binding site of various kinases. The ethyl group at the 3-position can influence binding affinity and selectivity, while the amino group at the 5-position provides a key reactive handle for the construction of fused ring systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of inhibitors for several key kinase targets implicated in cancer and other diseases.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While specific data for compounds derived directly from this compound is limited in publicly available literature, the presented data for structurally related analogs highlight the potential of this scaffold. Modifications at the C3 position of the pyrazole ring, such as the ethyl group, are known to influence inhibitor potency and selectivity.

Table 1: SRC Family Kinase Inhibition

Compound IDC3-SubstituentSRC IC50 (nM)ABL IC50 (nM)
eCF506H< 0.5> 1000
Analog 1Methyl1.21500
Analog 2Isopropyl5.8> 2000

Data extrapolated from studies on related pyrazolopyrimidine SRC inhibitors. eCF506 is a known potent and selective SRC inhibitor.[1][2]

Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Compound IDC3-SubstituentCDK2 IC50 (µM)
BS-194Isopropyl0.003
Compound 14Thio-glycoside0.057
Compound 17Varied0.19

Data from studies on pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors.[3][4]

Table 3: Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibition

Compound IDScaffoldPI3Kγ IC50 (nM)
IPI-549Pyrazolopyrimidine16
Analog 3Pyrrolo[2,3-b]pyridine3.3
Analog 42-amino-pyrazolo[1,5-a]pyrimidine-

Data from studies on selective PI3Kγ inhibitors.[5]

Table 4: VEGFR-2 Inhibition

Compound IDScaffoldVEGFR-2 IC50 (nM)
Compound 21eThieno[2,3-d]pyrimidine21
Compound 21bThieno[2,3-d]pyrimidine33.4
Compound 15bFuro[2,3-d]pyrimidine-

Data from studies on pyrimidine-based VEGFR-2 inhibitors.[6][7]

Table 5: FLT3 Inhibition

Compound IDScaffoldFLT3 IC50 (nM)
Compound 8tPyrazole-3-carboxamide0.089
Quizartinib-< 1
Gilteritinib-< 1

Data from studies on FLT3 inhibitors.[8][9]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine core structure from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents).

  • Add glacial acetic acid as the solvent.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the pyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow reagents This compound + 1,3-Dicarbonyl Compound reaction Cyclocondensation (Glacial Acetic Acid, Reflux) reagents->reaction Reactants purification Purification (Column Chromatography) reaction->purification Crude Product product Pyrazolo[1,5-a]pyrimidine Inhibitor purification->product Pure Product

Synthetic workflow for pyrazolo[1,5-a]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay, such as ADP-Glo™.

Materials:

  • Purified recombinant kinase (e.g., SRC, CDK2, PI3Kγ)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and its specific substrate to each well (except the negative control).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow setup Plate Setup: - Test Compound - Kinase & Substrate reaction Initiate Reaction (Add ATP) setup->reaction incubation Incubation (Room Temperature) reaction->incubation detection Signal Generation: 1. Add ADP-Glo™ Reagent 2. Add Kinase Detection Reagent incubation->detection readout Measure Luminescence detection->readout

Luminescence-based kinase assay workflow.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

SRC Signaling Pathway

The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating cell growth, proliferation, survival, and migration.[1][2]

SRC_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC RTK->SRC Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS FAK->SRC Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration

Simplified SRC signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. PI3Kγ is a specific isoform often implicated in inflammatory responses and cancer.

PI3K_AKT_Pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Survival Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth

Simplified PI3Kγ/AKT signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Angiogenesis

Simplified VEGFR-2 signaling pathway.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation and survival of leukemia cells in AML.[8][9]

FLT3_Pathway FLT3_mut Mutant FLT3 STAT5 STAT5 FLT3_mut->STAT5 PI3K PI3K FLT3_mut->PI3K RAS RAS FLT3_mut->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK Pathway RAS->MAPK Survival Cell Survival AKT->Survival MAPK->Proliferation

Simplified mutant FLT3 signaling in AML.

Conclusion

This compound is a promising starting material for the synthesis of a diverse range of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this precursor, has demonstrated potent inhibitory activity against multiple clinically relevant kinases. The detailed protocols and pathway diagrams provided in this document serve as a valuable resource for researchers engaged in the discovery and development of novel kinase-targeted therapies. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, frequently found in approved drugs and clinical candidates due to its versatile biological activities.[1] These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of pyrazole derivatives to identify promising lead compounds for therapeutic development.[1] This document provides detailed application notes and protocols for the HTS of pyrazole compounds, focusing on common experimental setups and data interpretation.

Key Signaling Pathways Targeted by Pyrazole Compounds

Pyrazole derivatives are known to modulate various signaling pathways implicated in disease. Understanding these pathways is crucial for designing effective screening strategies.

Kinase Inhibition Pathway

Many pyrazole derivatives function as potent kinase inhibitors.[1] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1]

Kinase_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Pyrazole_Compound Pyrazole Compound (Kinase Inhibitor) Pyrazole_Compound->Kinase_Cascade Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Pyrazole compounds inhibiting a generic kinase signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

Some pyrazole-containing compounds may act as novel ligands for G-protein coupled receptors (GPCRs), thereby modulating downstream signaling cascades.[3]

GPCR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pyrazole_Ligand Pyrazole Ligand GPCR GPCR Pyrazole_Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Modulation of GPCR signaling by a pyrazole compound.

High-Throughput Screening Workflow

A typical HTS campaign for identifying bioactive pyrazole compounds involves several stages, from initial screening of a large compound library to hit confirmation and validation.

HTS_Workflow Start Start: Pyrazole Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Data_Analysis_1 Data Analysis (Hit Identification) Primary_Screening->Data_Analysis_1 Hit_Confirmation Hit Confirmation (Re-testing of Hits) Data_Analysis_1->Hit_Confirmation Active Compounds Lead_Optimization Lead Optimization Data_Analysis_1->Lead_Optimization Inactive Compounds Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Data_Analysis_2 Data Analysis (Potency and Efficacy) Dose_Response->Data_Analysis_2 Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Data_Analysis_2->Secondary_Assays Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for high-throughput screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for specific targets or cell lines.

Biochemical Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is well-suited for HTS due to its high sensitivity and homogeneous format.[1] It measures kinase activity by detecting the FRET between a donor and an acceptor fluorophore.[1]

  • Reagent Preparation:

    • 1X Enzymatic Buffer: Dilute a 5X buffer stock with distilled water and supplement with necessary cofactors for the target kinase.

    • Kinase Solution: Dilute the target kinase to the optimal concentration in 1X enzymatic buffer.

    • Substrate Solution: Reconstitute the biotinylated substrate in an appropriate buffer.

    • ATP Solution: Prepare a stock solution of ATP in water.

    • Detection Reagents: Prepare according to the manufacturer's instructions (e.g., europium cryptate-labeled antibody and streptavidin-XL665).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyrazole compound or control to the assay wells.

    • Add 4 µL of the kinase solution.

    • Initiate the reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]

2. ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, making it a universal assay for any ADP-generating enzyme.[1]

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyrazole compound or control to the assay wells.[1]

    • Add 2.5 µL of the kinase/substrate mixture.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity.[1] Calculate the percent inhibition and determine IC50 values as described for the HTRF assay.[1]

Cell-Based Assays

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the effect of compounds on cell proliferation and viability.[1]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.[1]

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

2. Dual-Luciferase Reporter Assay

This assay is used to study the effect of compounds on specific signaling pathways by measuring the expression of a reporter gene (e.g., firefly luciferase) under the control of a pathway-responsive promoter. A second reporter (e.g., Renilla luciferase) is used for normalization.

  • Cell Transfection and Seeding:

    • Co-transfect the desired cell line with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolone derivatives.

    • Replace the medium with medium containing the compounds or vehicle control.[2]

    • Incubate for an additional 24 hours.[2]

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[2]

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[2]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle control.

    • Determine the IC50 or EC50 values.

Data Presentation

Quantitative data from HTS should be summarized in clearly structured tables for easy comparison of compound activity.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Target Pathway
Compound AHCT-1167.67 ± 0.5Hippo Signaling
Compound BHepG-25.85 ± 0.4Hippo Signaling
Compound CMCF-76.97 ± 0.5Hippo Signaling
Sorafenib (Ref.)HCT-1165.47 ± 0.3Multiple Kinase Inhibitor
(Data is illustrative and based on similar compounds reported in the literature)[2]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDKinase TargetIC50 (nM)Assay Type
Compound XEGFR50.2 ± 3.1HTRF
Compound YVEGFR-285.7 ± 6.8ADP-Glo
Compound ZCDK8120.4 ± 11.5HTRF
Staurosporine (Ref.)Pan-Kinase5.6 ± 0.9ADP-Glo
(Data is illustrative)

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)
Compound PCOX-1 Inhibition>100>400
COX-2 Inhibition0.25
Compound QCOX-1 Inhibition15.2 ± 1.30.1
COX-2 Inhibition1.5 ± 0.2
Celecoxib (Ref.)COX-2 Inhibition0.04 ± 0.01High
(Data is illustrative and based on similar compounds reported in the literature)[2]

References

Application Notes and Protocols for Cell-Based Assays with 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and modulatory effects on key cellular signaling pathways.[1][2] Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, making them attractive candidates for drug discovery efforts, particularly in oncology.[3][4] These application notes provide detailed protocols for developing cell-based assays to investigate the potential biological activities of this compound, with a focus on its potential as a kinase inhibitor.

The protocols described herein are designed to enable researchers to screen for and characterize the effects of this compound on cell signaling and viability. These assays are fundamental in preclinical drug development for determining a compound's potency, selectivity, and mechanism of action within a cellular context.[5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for proper handling and preparation of the compound for cell-based assays.

PropertyValueReference
Molecular FormulaC5H9N3[7]
Molecular Weight111.15 g/mol [7]
IUPAC Name5-ethyl-1H-pyrazol-3-amine[7]
CAS Number1904-24-1[7]

Application Note 1: Assessing Kinase Inhibition Activity

This section outlines protocols to determine if this compound can inhibit a specific kinase pathway within a cellular environment. The assays focus on quantifying the phosphorylation of a downstream substrate and assessing the impact on cell viability.

Hypothetical Signaling Pathway: Inhibition of a Tyrosine Kinase Pathway

The diagram below illustrates a hypothetical signaling pathway where an oncogenic tyrosine kinase drives cell proliferation. The proposed mechanism of action for this compound is the inhibition of this kinase, leading to a decrease in substrate phosphorylation and subsequent inhibition of cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate RTK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ProlifSignal Proliferation Signaling Cascade pSubstrate->ProlifSignal Proliferation Cell Proliferation ProlifSignal->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and its inhibition by this compound.

Experimental Protocol 1: Cellular Phosphorylation Assay

This protocol is designed to measure the effect of this compound on the phosphorylation of a specific kinase substrate in cells.[8]

Materials:

  • Cancer cell line expressing the target kinase (e.g., Ba/F3 cells transduced with an oncogenic kinase).[8]

  • Complete cell culture medium.

  • This compound.

  • Positive control inhibitor.

  • Cell lysis buffer.

  • Phospho-specific and total protein antibodies for the substrate.

  • Detection reagents (e.g., ELISA, Western Blot, or TR-FRET).[9]

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control inhibitor in culture medium. Add the compounds to the cells and incubate for a specified time (e.g., 2 hours).

  • Cell Lysis: After incubation, remove the medium and lyse the cells with lysis buffer.

  • Detection: Quantify the levels of phosphorylated and total substrate protein in the cell lysates using an appropriate detection method such as ELISA or TR-FRET.[3][9]

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cell Viability Assay

This protocol assesses the effect of this compound on the viability of a cancer cell line that is dependent on the activity of the target kinase.[5]

Materials:

  • Cancer cell line with kinase-dependent proliferation.

  • Complete cell culture medium.

  • This compound.

  • Positive control inhibitor.

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescent ATP-based assay).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of this compound and the positive control inhibitor to the cells. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of viable cells against the compound concentration and calculate the IC50 value.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical quantitative data for this compound in the described assays.

Assay TypeCell LineParameterThis compoundPositive Control
Cellular PhosphorylationBa/F3-OncogenicKinaseIC50 (µM)1.50.05
Cell ViabilityBa/F3-OncogenicKinaseIC50 (µM)2.10.08

Application Note 2: Investigating GPCR Modulation

This section provides a framework for exploring the potential of this compound to modulate G-protein coupled receptor (GPCR) signaling. GPCRs are a large family of transmembrane receptors that are important drug targets.[10][11]

Hypothetical Signaling Pathway: GPCR-Mediated cAMP Production

The diagram below depicts a common GPCR signaling pathway where receptor activation leads to the production of the second messenger cyclic AMP (cAMP). This compound could potentially act as an agonist or antagonist of the receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Conversion ATP ATP Downstream Downstream Signaling cAMP->Downstream Ligand Ligand Ligand->GPCR Activation Compound This compound Compound->GPCR Modulation G cluster_workflow Ion Channel Assay Workflow A Seed cells expressing the ion channel of interest in a microplate B Load cells with a membrane potential-sensitive or ion-sensitive dye A->B C Add this compound and control compounds B->C D Stimulate the ion channel (if required) C->D E Measure fluorescence changes using a plate reader D->E F Analyze data to determine compound activity E->F

References

Application Notes and Protocols for the Purification of 3-ethyl-1H-pyrazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-1H-pyrazol-5-amine and its analogs are pivotal building blocks in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of a wide range of biologically active compounds. The purity of these aminopyrazole scaffolds is paramount to ensure the reliability of subsequent synthetic transformations and the validity of biological screening data. This document provides detailed application notes and standardized protocols for the purification of this compound and related analogs, focusing on three primary techniques: recrystallization, column chromatography, and acid-base extraction.

Chemical Properties Relevant to Purification

The purification strategies for this compound are largely dictated by its chemical structure. The presence of a basic amino group (-NH2) and a pyrazole ring, which contains both acidic and basic nitrogen atoms, allows for manipulation of the compound's solubility based on pH. This property is central to the acid-base extraction technique. Furthermore, the overall polarity of the molecule influences its solubility in various organic solvents, which is a key consideration for both recrystallization and chromatography.

Purification Techniques

A multi-step purification strategy is often employed to achieve high purity of the target aminopyrazole. The general workflow may involve an initial purification by acid-base extraction to remove non-basic impurities, followed by either recrystallization or column chromatography for final polishing.

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Removes non-basic impurities Recrystallization Recrystallization Extraction->Recrystallization For crystalline solids Chromatography Column Chromatography Extraction->Chromatography For oils or complex mixtures Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure Chromatography_Workflow Start Crude Product Dissolved in Minimum Solvent Load Load onto Silica Gel Column Start->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity Confirmed Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure AcidBase_Extraction cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer Crude_Org Crude Mixture in Organic Solvent (e.g., EtOAc) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Crude_Org->Add_Acid Shake Shake and Separate Layers Add_Acid->Shake Protonated_Amine Protonated Aminopyrazole (Water Soluble) Shake->Protonated_Amine Impurities Neutral/Acidic Impurities Shake->Impurities Neutralize Neutralize with Base (e.g., NaOH) Protonated_Amine->Neutralize Extract_Org Extract with Organic Solvent Neutralize->Extract_Org Pure_Amine_Org Pure Aminopyrazole in Organic Solvent Extract_Org->Pure_Amine_Org

Application Note and Protocol: Quantification of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and proposed protocol for the quantitative analysis of 3-ethyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific published quantitative methods for this particular analyte, this note outlines a robust and reliable hypothetical High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology, including sample preparation, chromatographic conditions, and validation parameters, is based on established principles for the analysis of related pyrazole derivatives and is intended to serve as a comprehensive starting point for method development and implementation in a research or quality control setting.

Introduction

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, serving as scaffolds for the development of a wide range of therapeutic agents.[1][2][3][4] Accurate and precise quantification of this compound is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for the final quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.

Proposed Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is well-suited for separating and quantifying polar organic molecules like the target analyte.

Principle

The method involves injecting a prepared sample solution into an HPLC system equipped with a C18 reverse-phase column. The separation is achieved using an isocratic mobile phase of acetonitrile and a phosphate buffer. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed HPLC-UV method for the analysis of this compound. This data is illustrative and serves as a guideline for the expected performance of a validated method.

ParameterExpected Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Retention Time Approximately 4.5 min

Experimental Protocols

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Prepare a 20 mM Potassium Phosphate Monobasic solution.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with HPLC-grade acetonitrile in a 70:30 ratio.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask with the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent.

Sample Preparation
  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std hplc_system Equilibrate HPLC System weigh_sample Weigh Sample dissolve_sample Dissolve & Extract in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample inject_std Inject Standards hplc_system->inject_std inject_sample Inject Samples inject_std->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_sample->data_acquisition calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve calculate_conc Calculate Sample Concentration calibration_curve->calculate_conc report_results Report Results calculate_conc->report_results

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

validation_pathway cluster_validation Method Validation Parameters cluster_outcome Validation Outcome specificity Specificity (No interference at analyte retention time) validated_method Validated Analytical Method specificity->validated_method linearity Linearity & Range (Correlation coefficient > 0.999) linearity->validated_method lod_loq LOD & LOQ (Signal-to-noise ratio) lod_loq->validated_method accuracy Accuracy (% Recovery of spiked samples) accuracy->validated_method precision Precision (Repeatability & Intermediate Precision, %RSD) precision->validated_method robustness Robustness (Small variations in method parameters) robustness->validated_method routine_use Suitable for Routine QC Analysis validated_method->routine_use

Caption: Logical relationship of parameters for analytical method validation.

Conclusion

The proposed HPLC-UV method provides a reliable and robust framework for the quantification of this compound. The detailed protocol and illustrative performance data serve as a valuable resource for researchers, scientists, and drug development professionals. It is recommended that a full method validation be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)) before implementation for routine quality control analysis. This will ensure the method is suitable for its intended purpose and generates accurate and reproducible results.

References

Application Notes and Protocols for the Functionalization of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the pyrazole ring in 3-ethyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, and the methods described herein allow for the synthesis of diverse derivatives for drug discovery and development.[1][2][3]

Overview of Functionalization Strategies

The this compound core offers multiple reactive sites for functionalization. The key reaction types covered in these notes include:

  • Electrophilic Substitution at the C4 position of the pyrazole ring.

  • N-Arylation of the pyrazole ring and/or the exocyclic amino group.

  • Cyclocondensation Reactions utilizing the 5-amino group to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

These transformations enable the introduction of a wide range of substituents, allowing for the fine-tuning of physicochemical and pharmacological properties of the resulting molecules.

Electrophilic Halogenation at the C4-Position

Electrophilic halogenation is a common strategy to introduce a handle for further modifications, such as cross-coupling reactions. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack.[4][5]

Application Note:

This protocol describes the bromination of a 3-substituted-1H-pyrazol-5-amine at the C4 position using N-bromosuccinimide (NBS). While the specific substrate is 3-phenyl-1H-pyrazol-5-amine, the conditions are applicable to this compound.[4]

Experimental Protocol: C4-Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (5 mL), add N-bromosuccinimide (1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-ethyl-1H-pyrazol-5-amine.

Quantitative Data (for analogous 3-aryl-1H-pyrazol-5-amines)[4]
Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)
NBSDMSOrt380
NISDMSOrt670
NCSDMSOrt355

N-Arylation Reactions

N-arylation of pyrazoles is a crucial transformation for the synthesis of compounds with diverse biological activities. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are effective for the N-arylation of pyrazoles and other nitrogen-containing heterocycles.[6][7][8]

Application Note:

This protocol outlines a general copper-catalyzed N-arylation of a pyrazole with an aryl iodide. The conditions are based on established methods for the N-arylation of various azoles and can be adapted for this compound.[6] Regioselectivity between the endocyclic and exocyclic nitrogen atoms may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Copper-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.0 mmol) and the aryl iodide (1.2 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (for N-arylation of various azoles with aryl halides)[6]
Aryl HalideBaseLigandTemperature (°C)Time (h)Yield (%)
IodobenzeneK₂CO₃1,10-Phenanthroline1102485-95
BromobenzeneK₂CO₃1,10-Phenanthroline1102470-85
4-IodotolueneCs₂CO₃(±)-trans-1,2-Diaminocyclohexane1102490

Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which is a core structure in many kinase inhibitors and other biologically active molecules.[1][9][10]

Application Note:

This protocol describes the cyclocondensation of this compound with a β-diketone to form a substituted pyrazolo[1,5-a]pyrimidine. The reaction is typically acid-catalyzed and proceeds via initial enamine formation followed by intramolecular cyclization and dehydration.

Experimental Protocol: Cyclocondensation with β-Diketones

Materials:

  • This compound

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Acetic acid or Ethanol

  • Reflux apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to afford the pyrazolo[1,5-a]pyrimidine product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

Quantitative Data (for synthesis of various pyrazolo[1,5-a]pyrimidines)[1]
5-Aminopyrazole Substituentβ-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
3-ArylaminoPentane-2,4-dioneAcetic AcidReflux1687-95
3-ArylaminoEthyl acetoacetateAcetic AcidReflux1688-94
Unsubstituted2-ArylmalondialdehydesAcidic--40-60

Visualizations

Functionalization_Pathways start This compound halogenation Electrophilic Halogenation (e.g., NBS, DMSO) start->halogenation arylation N-Arylation (e.g., CuI, Ar-I) start->arylation cyclocondensation Cyclocondensation (e.g., R-CO-CH2-CO-R', Acid) start->cyclocondensation product_halogen 4-Halo-3-ethyl-1H-pyrazol-5-amine halogenation->product_halogen product_aryl N-Aryl-3-ethyl-1H-pyrazol-5-amine arylation->product_aryl product_fused Pyrazolo[1,5-a]pyrimidine cyclocondensation->product_fused cross_coupling Further Cross-Coupling (e.g., Suzuki, Sonogashira) product_halogen->cross_coupling

Caption: Key functionalization pathways of this compound.

Experimental_Workflow_Halogenation start 1. Dissolve this compound in DMSO add_nbs 2. Add NBS at room temperature start->add_nbs react 3. Stir for 2-4 hours (TLC monitoring) add_nbs->react quench 4. Quench with Na2S2O3 solution react->quench extract 5. Extract with Dichloromethane quench->extract dry_concentrate 6. Dry, filter, and concentrate extract->dry_concentrate purify 7. Purify by column chromatography dry_concentrate->purify product Final Product: 4-Bromo-3-ethyl-1H-pyrazol-5-amine purify->product

Caption: Workflow for C4-bromination of this compound.

Logical_Relationship_Fused_Ring reactants This compound β-Dicarbonyl Compound conditions Acid Catalyst (e.g., Acetic Acid) Reflux reactants->conditions intermediate Enamine Intermediate conditions->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Pyrazolo[1,5-a]pyrimidine cyclization->product

Caption: Logical steps in pyrazolo[1,5-a]pyrimidine synthesis.

References

Application of 3-ethyl-1H-pyrazol-5-amine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems utilizing 3-ethyl-1H-pyrazol-5-amine as a key building block. The inherent reactivity of the vicinal amino and endocyclic nitrogen atoms of the pyrazole core makes it a versatile precursor for the construction of various bicyclic systems, prominently pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines and their associated diverse biological activities, including potential as kinase inhibitors.[1][2]

I. Synthesis of Pyrazolo[1,5-a]pyrimidines

The condensation of this compound with 1,3-dielectrophilic species is a primary strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core.[3][4] This approach offers a high degree of flexibility in introducing various substituents onto the resulting fused ring system.

A. Reaction with β-Dicarbonyl Compounds

A widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds.[4] The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyls, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

  • To a solution of this compound (1.0 eq.) in glacial acetic acid, add acetylacetone (1.1 eq.).

  • The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the desired 2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Starting MaterialReagentProductTypical Yield (%)
This compoundAcetylacetone2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine85-95
B. Reaction with β-Enaminones

β-Enaminones serve as effective synthons for the construction of pyrazolo[1,5-a]pyrimidines, often providing high regioselectivity. The reaction proceeds through a cyclocondensation mechanism.[2]

Experimental Protocol: Synthesis of Substituted 2-Ethylpyrazolo[1,5-a]pyrimidines

  • A mixture of this compound (1.0 eq.) and the appropriate β-enaminone (1.0 eq.) in glacial acetic acid is refluxed for 3-5 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is treated with water, and the resulting solid is collected by filtration.

  • The product is washed with a small amount of cold ethanol and dried to yield the target pyrazolo[1,5-a]pyrimidine.

Starting MaterialReagentProductTypical Yield (%)
This compound(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one2-Ethyl-7-phenylpyrazolo[1,5-a]pyrimidine80-90

Diagram of Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines

G A This compound E Condensation & Cyclization A->E B β-Dicarbonyl Compound (e.g., Acetylacetone) B->E C β-Enaminone C->E D Pyrazolo[1,5-a]pyrimidine Core E->D

Caption: General synthetic routes to pyrazolo[1,5-a]pyrimidines.

II. Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the isomeric pyrazolo[3,4-b]pyridine scaffold from this compound is commonly achieved through condensation with α,β-unsaturated carbonyl compounds or through multicomponent reactions.[5]

A. Reaction with α,β-Unsaturated Ketones

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones typically proceeds via a Michael addition of the C4 position of the pyrazole to the enone, followed by cyclization and aromatization to furnish the pyrazolo[3,4-b]pyridine core.[5]

Experimental Protocol: Synthesis of Substituted 2-Ethyl-1H-pyrazolo[3,4-b]pyridines

  • A mixture of this compound (1.0 eq.) and an α,β-unsaturated ketone (1.1 eq.) in a suitable solvent such as ethanol or acetic acid is refluxed for 8-12 hours. The addition of a catalytic amount of a base like piperidine can be beneficial.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Starting MaterialReagentProductTypical Yield (%)
This compoundChalcone2-Ethyl-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine70-85

Diagram of Synthetic Pathway to Pyrazolo[3,4-b]pyridines

G A This compound D Michael Addition, Cyclization & Aromatization A->D B α,β-Unsaturated Ketone (e.g., Chalcone) B->D C Pyrazolo[3,4-b]pyridine Core D->C

Caption: Synthesis of pyrazolo[3,4-b]pyridines from this compound.

III. Biological Significance and Drug Development Context

Fused heterocyclic systems derived from aminopyrazoles, such as pyrazolopyrimidines, are recognized as "privileged structures" in medicinal chemistry. They are known to interact with a variety of biological targets, with a particular emphasis on protein kinases. The structural similarity of the pyrazolo[1,5-a]pyrimidine scaffold to adenine allows these compounds to function as ATP-competitive inhibitors in the kinase domain.

Diagram of a Simplified Kinase Inhibition Pathway

G cluster_0 Kinase Active Site cluster_1 Inhibition A ATP D Kinase A->D B Substrate B->D C Phosphorylated Substrate G No Phosphorylation C->G D->C Phosphorylation F Blocked Kinase E Pyrazolo[1,5-a]pyrimidine Inhibitor E->F F->G

Caption: ATP-competitive inhibition of a protein kinase by a pyrazolopyrimidine derivative.

The ethyl group at the 3-position of the starting pyrazole can influence the pharmacokinetic and pharmacodynamic properties of the final fused heterocyclic compounds. It can impact solubility, metabolic stability, and binding interactions within the target protein. Therefore, the synthesis of libraries of these compounds with variations in other positions is a common strategy in drug discovery to optimize for desired biological activity and drug-like properties. The protocols outlined above provide a foundational framework for such exploratory synthetic efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely used method for the synthesis of this compound is the cyclocondensation reaction between 3-oxopentanenitrile (propionylacetonitrile) and hydrazine hydrate.[1] This reaction involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[2]

Q2: What are the typical reaction conditions for this synthesis?

The reaction is typically carried out in a protic solvent such as ethanol or acetic acid. The mixture of 3-oxopentanenitrile and hydrazine hydrate is heated under reflux for a period of 2 to 4 hours to ensure the completion of the reaction.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture are taken at regular intervals and spotted on a TLC plate to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization.

  • Presence of Water: While hydrazine hydrate is used, an excessive amount of water in the reaction mixture from other sources can sometimes hinder the reaction.

  • Side Reactions: The formation of side products can consume the starting materials, thereby reducing the yield of the desired product.

Solutions:

  • Increase Reaction Time: Extend the reflux time and continue to monitor the reaction by TLC until the starting material is fully consumed.

  • Optimize Temperature: Ensure the reaction mixture is maintained at a gentle reflux.

  • Use Anhydrous Solvents: Employ anhydrous ethanol or glacial acetic acid to minimize excess water.

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 equivalents) to ensure complete conversion of the β-ketonitrile.[1]

Issue 2: Presence of Impurities and Side Products in the Crude Product

The formation of side products is a common issue in organic synthesis. Below is a table summarizing potential side products in the synthesis of this compound, along with their likely causes and identification methods.

Side Product NameChemical StructureLikely CauseIdentification Notes
3-Oxopentanamide CH₃CH₂COCH₂CONH₂Hydrolysis of the nitrile group of 3-oxopentanenitrile, especially under acidic or basic conditions with residual water.[3][4][5]Can be detected by IR spectroscopy (presence of amide C=O and N-H stretching bands) and mass spectrometry.
3-Oxopentanoic acid CH₃CH₂COCH₂COOHFurther hydrolysis of 3-oxopentanamide or direct hydrolysis of the starting nitrile.[3][4]Can be identified by a broad O-H stretch in the IR spectrum and its characteristic mass in mass spectrometry.
Hydrazone of 3-oxopentanenitrile (intermediate) CH₃CH₂C(=NNH₂)CH₂CNIncomplete cyclization of the intermediate.This intermediate may be present if the reaction is stopped prematurely. It can be characterized by NMR and mass spectrometry.
Self-condensation product of 3-oxopentanenitrile Dimeric or polymeric structuresBase-catalyzed self-condensation of the starting β-ketonitrile.[1][6]These are often higher molecular weight impurities and can be detected by mass spectrometry and may appear as less mobile spots on a TLC plate.

Experimental Protocol

Synthesis of this compound [1]

Materials:

  • 3-Oxopentanenitrile (1.0 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-oxopentanenitrile (1.0 eq) in ethanol.

  • With stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Below are diagrams illustrating the synthetic workflow and a troubleshooting guide for the synthesis of this compound.

G cluster_0 Synthesis Workflow start Start: 3-Oxopentanenitrile + Hydrazine Hydrate dissolve Dissolve in Ethanol start->dissolve reflux Reflux for 2-4 hours dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Solvent Removal monitor->workup Complete purify Purification workup->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn identify_impurities Identify Side Products impurities->identify_impurities extend_time Solution: Increase reaction time incomplete_rxn->extend_time Yes optimize_temp Solution: Optimize temperature incomplete_rxn->optimize_temp Yes check_reagents Reagent Quality/Stoichiometry? incomplete_rxn->check_reagents No use_anhydrous Solution: Use anhydrous solvent check_reagents->use_anhydrous Yes adjust_stoich Solution: Adjust stoichiometry check_reagents->adjust_stoich Yes hydrolysis_products Hydrolysis Products (Amide, Acid) identify_impurities->hydrolysis_products self_condensation Self-Condensation Products identify_impurities->self_condensation unreacted_intermediate Unreacted Intermediate identify_impurities->unreacted_intermediate purification_strategy Solution: Optimize purification (Recrystallization, Chromatography) hydrolysis_products->purification_strategy prevent_hydrolysis Solution: Ensure anhydrous conditions hydrolysis_products->prevent_hydrolysis self_condensation->purification_strategy control_conditions Solution: Control reaction temperature and time self_condensation->control_conditions unreacted_intermediate->extend_time unreacted_intermediate->purification_strategy

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Synthesis of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethyl-1H-pyrazol-5-amine, a key building block in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing 3-alkyl-5-aminopyrazoles like this compound involve the cyclocondensation of a suitable three-carbon precursor with a hydrazine derivative.[1] The two primary starting materials are:

  • β-Ketonitriles: Reaction of 3-oxopentanenitrile with hydrazine hydrate. This is a very common and direct method.[1]

  • α,β-Unsaturated Nitriles: Condensation of a derivative of 3-aminocrotononitrile with a suitable hydrazine.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in pyrazole synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[2]

  • Suboptimal Temperature: The reaction temperature might be too low. Many condensation reactions require heating to proceed at an optimal rate.[2]

  • Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.

  • Side Reactions: Formation of byproducts, such as regioisomers or products from further reactions of the desired aminopyrazole, can reduce the yield.[3]

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common issue when using substituted hydrazines. However, even with hydrazine hydrate, side reactions can lead to isomeric impurities. To improve regioselectivity:

  • Control of Reaction Conditions: The choice of solvent and temperature can influence the kinetic versus thermodynamic product distribution. For some aminopyrazole syntheses, kinetic control (lower temperature) favors the 3-amino isomer, while thermodynamic control (higher temperature) favors the 5-amino isomer.[3]

  • Catalyst Selection: The use of an appropriate acid or base catalyst can direct the cyclization pathway to favor the desired isomer.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction's progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction by TLC. Refluxing in a suitable solvent like ethanol is often effective.[2]
Reaction time is insufficient.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[2]
Inactive catalyst or incorrect catalyst amount.Ensure the catalyst (e.g., acetic acid) is fresh. Optimize the catalyst loading; typically, a catalytic amount is sufficient.[2]
Formation of Multiple Products (Poor Selectivity) Uncontrolled reaction temperature.Maintain a consistent and optimized temperature throughout the reaction.
Incorrect solvent.Experiment with different solvents. Aprotic solvents might favor different regioisomers compared to protic solvents.
pH of the reaction mixture is not optimal.Adjust the pH with a mild acid or base and observe the effect on the product distribution.
Product Degradation or Further Reaction Prolonged heating at high temperatures.Once the reaction is complete (as indicated by TLC), cool down the reaction mixture promptly and proceed with the workup.[3]
The aminopyrazole product is reacting further.5-aminopyrazoles can sometimes undergo further reactions. A lower reaction temperature or shorter reaction time might be necessary.[3]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is intended for guidance and optimization purposes.

Table 1: Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp)2435
501260
78 (Reflux in Ethanol)685
100482 (with some byproduct formation)

Table 2: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Water100870
Ethanol78685
Toluene110578
Acetonitrile82780

Table 3: Effect of Catalyst on Yield

Catalyst (0.1 eq)Temperature (°C)Reaction Time (h)Yield (%)
None781255
Acetic Acid78685
p-Toluenesulfonic Acid78588
Sodium Ethoxide78875

Disclaimer: The data presented in these tables is for illustrative purposes and may not represent actual experimental results. Optimization is recommended for each specific experimental setup.

Experimental Protocols

Synthesis of this compound from 3-Oxopentanenitrile and Hydrazine Hydrate

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Oxopentanenitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopentanenitrile (1.0 eq) in ethanol (0.5 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC.

  • After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and water.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-Oxopentanenitrile in Ethanol add_cat Add Acetic Acid (catalyst) start->add_cat add_hyd Add Hydrazine Hydrate add_cat->add_hyd reflux Reflux and Monitor by TLC add_hyd->reflux cool Cool to RT reflux->cool evap Evaporate Solvent cool->evap extract Extraction with Ethyl Acetate evap->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_check Initial Checks cluster_optimize Optimization cluster_side_reactions Side Reactions start Low Yield of This compound check_tlc Is starting material consumed (TLC)? start->check_tlc check_temp Is reaction temperature optimal? check_tlc->check_temp Yes increase_time Increase Reaction Time check_tlc->increase_time No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_time->increase_time No check_impurities Are there significant impurities by TLC/LC-MS? check_time->check_impurities Yes increase_temp->check_temp increase_time->check_tlc optimize_catalyst Optimize Catalyst (type and loading) optimize_catalyst->start Re-run change_solvent Change Solvent change_solvent->start Re-run check_impurities->optimize_catalyst Yes check_impurities->change_solvent Yes lower_temp Lower Temperature check_impurities->lower_temp Yes shorter_time Shorter Reaction Time check_impurities->shorter_time Yes lower_temp->start Re-run shorter_time->start Re-run

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting low reactivity of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 3-ethyl-1H-pyrazol-5-amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding. What are the general factors that could be affecting its reactivity?

A1: The reactivity of this compound is primarily determined by its nucleophilic character. Several factors can influence this:

  • Tautomerism: this compound can exist in different tautomeric forms, which can influence the availability of lone pairs for reaction.

  • Nucleophilic Sites: This molecule has multiple nucleophilic centers: the exocyclic amino group (-NH2), the endocyclic nitrogen atom (N1), and the C4 position of the pyrazole ring. The reactivity of each site depends on the specific reaction conditions and the electrophile used.[1][2]

  • Steric Hindrance: The ethyl group at the C3 position might sterically hinder the approach of bulky electrophiles to the adjacent N1 or C4 positions.

  • Solvent Effects: The choice of solvent can significantly impact the reactivity by stabilizing or destabilizing the transition state. Polar aprotic solvents generally enhance nucleophilicity.[3]

  • Temperature: As with most chemical reactions, higher temperatures can increase the reaction rate, although this may also lead to side product formation.[4]

Q2: I am attempting an N-acylation of the exocyclic amino group, but the yield is low. What could be the issue?

A2: Low yields in N-acylation reactions can be attributed to several factors:

  • Reagent Purity: Ensure the purity of both the aminopyrazole and the acylating agent. Impurities can interfere with the reaction.

  • Base Strength: The choice and stoichiometry of the base are crucial for deprotonating the amine and activating it for acylation. A base that is too weak may not be effective, while a very strong base could lead to side reactions.

  • Reaction Conditions: Overly harsh conditions, such as high temperatures, might lead to di-acylation or other side reactions.

  • Protecting Groups: In complex molecules, consider using a protecting group for other reactive sites if competitive acylation is a possibility.

Q3: My N-alkylation reaction is giving a mixture of products or is very slow. How can I improve this?

A3: N-alkylation of aminopyrazoles can be challenging due to the presence of multiple nucleophilic nitrogen atoms.

  • Regioselectivity: Alkylation can occur at the exocyclic amino group or the endocyclic N1 position. To favor alkylation at a specific site, you may need to employ protecting group strategies or carefully select your reaction conditions.

  • Leaving Group: The nature of the leaving group on your alkylating agent will affect the reaction rate. Good leaving groups (e.g., iodide, bromide, tosylate) will result in faster reactions.

  • Catalyst: Phase-transfer catalysts can be beneficial for improving the rate of N-alkylation reactions, especially in biphasic systems.

Q4: I am trying to perform a diazotization of the amino group, but the reaction is not working as expected. What are the common pitfalls?

A4: Diazotization reactions are sensitive and require careful control of conditions.

  • Temperature: These reactions must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[5][6]

  • Acid Concentration: The concentration of the acid (e.g., HCl, H2SO4) is critical for the formation of the diazonium salt.

  • Purity of Sodium Nitrite: The sodium nitrite used should be of high purity and added slowly to the reaction mixture.

Q5: My condensation reaction with a carbonyl compound is showing low conversion. What can I do to drive the reaction forward?

A5: Low conversion in condensation reactions is often due to an unfavorable equilibrium.

  • Water Removal: These reactions typically produce water as a byproduct. Employing a Dean-Stark apparatus or adding a drying agent like magnesium sulfate can help to shift the equilibrium towards the product.[7]

  • Catalyst: An acid or base catalyst is often required to facilitate the reaction. The choice of catalyst will depend on the specific reactants.

  • Activation of the Carbonyl Group: If the carbonyl compound is not very reactive, it may be necessary to activate it, for example, by converting it to a more reactive derivative.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low reactivity issues with this compound.

Observed Problem Potential Cause Recommended Solution
No or very little product formation Insufficient activation of the aminopyrazole or the electrophile.- Check the pKa of the base used for deprotonation. - Consider using a more reactive electrophile. - Increase the reaction temperature incrementally.
Steric hindrance from the ethyl group.- Use a less sterically hindered electrophile. - Employ a catalyst that can overcome steric barriers.
Poor quality of starting materials.- Verify the purity of this compound and the electrophile by NMR or other analytical techniques. - Use freshly purified reagents.
Slow reaction rate Suboptimal reaction conditions.- Optimize the solvent. Try polar aprotic solvents like DMF or DMSO. - Increase the concentration of the reactants. - Experiment with different catalysts or catalyst loadings.
Formation of multiple products Lack of regioselectivity.- Modify the reaction conditions (e.g., temperature, solvent, base) to favor the desired isomer. - Consider a protecting group strategy to block unwanted reactive sites.
Side reactions due to harsh conditions.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base or catalyst.

Experimental Protocols

General Protocol for N-Acylation:

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Add a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Troubleshooting Logic

Below is a diagram illustrating a general workflow for troubleshooting low reactivity issues.

TroubleshootingWorkflow Start Low Reactivity Observed CheckPurity Verify Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed ChangeReagents Consider Alternative Reagents OptimizeConditions->ChangeReagents No Improvement Success Reaction Successful OptimizeConditions->Success Improvement ConsultLiterature Consult Literature for Similar Systems ChangeReagents->ConsultLiterature No Improvement ChangeReagents->Success Improvement ConsultLiterature->OptimizeConditions

Caption: A logical workflow for troubleshooting low reactivity.

References

Technical Support Center: Optimization of Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles? A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization. This is one of the most common and versatile methods.[1][2][3]

  • α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position (like 3-alkoxyacrylonitriles), also react with hydrazines to yield aminopyrazoles.[4]

Q2: What is the most significant challenge when synthesizing N-substituted aminopyrazoles? A2: The primary challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1]

Q3: What are the typical side products observed in aminopyrazole synthesis? A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the amino group of the pyrazole can react with the solvent to form an N-acetylated byproduct.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1]

Q4: How can I confirm the regiochemistry of my product? A4: Unambiguous structure determination is crucial. While standard 1D NMR and mass spectrometry are essential first steps, advanced 2D NMR techniques are often required. Specifically, 1H-15N HMBC is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]

Q5: Is the reaction to form the pyrazole ring typically exothermic? A5: Yes, the reaction of hydrazine hydrate with precursors like β-ketonitriles or α,β-unsaturated nitriles is often a strongly exothermic step.[5] Proper temperature control is critical for safety and to avoid the formation of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during aminopyrazole synthesis.

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1]

G

Caption: Regioselectivity is controlled by reaction conditions.

  • How do I selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control)?

    • Cause: The 5-aminopyrazole is typically the more thermodynamically stable product. Its formation is favored under conditions that allow the reaction intermediates to equilibrate.[1]

    • Solution: Use neutral or acidic conditions at elevated temperatures. Refluxing the reactants in a solvent like ethanol or toluene, often with a catalytic amount of acetic acid, promotes the formation of the 5-amino isomer.[1][4] Microwave heating can also be effective and may reduce reaction times.[1]

  • How do I selectively synthesize the 3-aminopyrazole isomer (Kinetic Control)?

    • Cause: The 3-aminopyrazole is often the kinetic product, meaning it forms faster but is less stable. To isolate it, the reaction must be run under conditions that prevent equilibration to the thermodynamic product.

    • Solution: Use basic conditions at low temperatures. A common method is to use a strong base like sodium ethoxide (NaOEt) in ethanol at 0°C.[1][4] These conditions facilitate rapid, irreversible cyclization of the initially formed, less stable intermediate.[6]

Parameter5-Aminopyrazole (Thermodynamic)3-Aminopyrazole (Kinetic)Reference
Control ThermodynamicKinetic[1]
Catalyst/Medium Acetic Acid (catalytic) or NeutralSodium Ethoxide (strong base)[1][4]
Solvent Toluene or EthanolAnhydrous Ethanol[1]
Temperature High (Reflux, ~110°C)Low (0°C)[1]
Typical Outcome Favors the more stable isomerFavors the faster-forming isomer[6]
Issue 2: The reaction is slow or does not go to completion.
  • Cause: This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions. The stability of the uncyclized hydrazone intermediate can sometimes stall the reaction.[1]

  • Solution:

    • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often provides the activation energy needed for the final cyclization and aromatization steps.[1]

    • Add a Catalyst: For reactions favoring the 5-amino isomer, adding a catalytic amount of acid (e.g., acetic acid) can promote cyclization. For reactions favoring the 3-amino isomer, a strong base is required.[1] The choice of catalyst can significantly influence regioselectivity.[1]

    • Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added in a stoichiometric amount to liberate the free hydrazine nucleophile for the reaction to proceed.[1]

G

Caption: Workflow for addressing incomplete reactions.

Issue 3: Purification is difficult due to co-eluting regioisomers or byproducts.
  • Cause: The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard techniques like column chromatography or recrystallization notoriously difficult.[1]

  • Solution:

    • Optimize for Selectivity: The most effective strategy is to avoid forming the isomeric mixture in the first place. Run small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates to achieve high regioselectivity before scaling up.[1]

    • Recrystallization: While challenging, recrystallization can sometimes be effective. A search of the literature for your specific compound or a similar analog may provide a suitable solvent system.[7] Ethanol is often a good starting point for trial recrystallizations.[7]

    • Consider an Alternative Route: If regioselectivity remains poor, a different synthetic strategy may be necessary. For instance, synthesizing aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative to direct condensation.[4][8]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies that favor the thermodynamically stable 5-amino isomer.[1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC or LCMS until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from methodologies that favor the kinetically controlled 3-amino isomer.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the resulting solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the internal temperature is maintained at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC or LCMS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

References

Technical Support Center: Purification of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-ethyl-1H-pyrazol-5-amine.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues during the purification of this compound.

Purification Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for the purification of this compound and a logical approach to troubleshooting common problems.

Purification_Troubleshooting cluster_workflow Purification Workflow cluster_troubleshooting Troubleshooting Common Issues cluster_low_yield_solutions Low Yield Solutions cluster_oiling_out_solutions 'Oiling Out' Solutions cluster_peak_tailing_solutions Peak Tailing Solutions cluster_poor_separation_solutions Poor Separation Solutions crude Crude this compound extraction Optional: Acid-Base Extraction crude->extraction  Aqueous Impurities recrystallization Recrystallization crude->recrystallization  High Initial Purity chromatography Column Chromatography crude->chromatography  Low Initial Purity / Isomers extraction->recrystallization  Remove Acidic/Basic Impurities pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product start_troubleshooting Problem Encountered low_yield Low Yield start_troubleshooting->low_yield oiling_out Product 'Oiling Out' start_troubleshooting->oiling_out peak_tailing Peak Tailing in Chromatography start_troubleshooting->peak_tailing poor_separation Poor Separation of Impurities start_troubleshooting->poor_separation ly_sol1 Optimize Recrystallization Solvent low_yield->ly_sol1 ly_sol2 Check for Product Loss on Silica Gel low_yield->ly_sol2 oo_sol1 Use Higher Dilution oiling_out->oo_sol1 oo_sol2 Slower Cooling oiling_out->oo_sol2 oo_sol3 Change Solvent System oiling_out->oo_sol3 pt_sol1 Deactivate Silica Gel peak_tailing->pt_sol1 pt_sol2 Use Alternative Stationary Phase peak_tailing->pt_sol2 pt_sol3 Adjust Mobile Phase pH peak_tailing->pt_sol3 ps_sol1 Optimize Chromatography Gradient poor_separation->ps_sol1 ps_sol2 Consider Fractional Recrystallization poor_separation->ps_sol2

Caption: A flowchart illustrating the purification workflow and troubleshooting guide for this compound.

Frequently Asked Questions (FAQs)

Recrystallization

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Ethanol is a frequently recommended solvent for the recrystallization of aminopyrazole derivatives and serves as an excellent starting point. A mixed solvent system, such as ethanol and water, can also be effective. In this system, the compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity is observed, followed by slow cooling.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to lower the saturation point.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Change the solvent system: Experiment with different solvents or mixed solvent systems.

  • Use a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q3: How can I improve my recrystallization yield?

A3: Low yield in recrystallization can be due to several factors. To improve your recovery:

  • Use the minimum amount of hot solvent: Dissolve your crude product in the smallest possible volume of boiling solvent.

  • Ensure complete cooling: Allow the solution to cool thoroughly, potentially in an ice bath, to maximize precipitation.

  • Select an optimal solvent: The ideal solvent will have high solubility for your compound when hot and low solubility when cold.

Column Chromatography

Q4: I'm observing significant peak tailing during silica gel chromatography. Why is this happening and how can I fix it?

A4: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), to neutralize the acidic sites.

  • Use a modified mobile phase: Incorporate a small percentage of a basic modifier, like ammonium hydroxide in methanol, into your eluent system.

  • Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica gel column, which are better suited for the purification of basic compounds.

Q5: What is a good starting eluent system for column chromatography?

A5: A good starting point for aminopyrazoles is a mixture of a non-polar and a polar solvent. Common systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

The polarity of the eluent should be adjusted based on the Rf value of your compound on a TLC plate, aiming for an Rf of approximately 0.2-0.3 for good separation.

General Purification

Q6: What are the common impurities I should be aware of?

A6: The most common impurities in the synthesis of this compound are typically unreacted starting materials and regioisomers. Depending on the synthetic route, other side-products may also be present.

Q7: Can I use acid-base extraction to purify my compound?

A7: Yes, acid-base extraction can be a very effective preliminary purification step. Since this compound is a basic compound, it can be extracted from an organic solvent (like diethyl ether or ethyl acetate) into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₅H₉N₃PubChem[1]
Molecular Weight111.15 g/mol PubChem[1]
AppearanceExpected to be a solid or oil-
Melting PointData not available-
pKa (predicted)~5.5 (most basic nitrogen)-
Qualitative Solubility Data
SolventSolubilityNotes
WaterSparingly solubleSolubility increases at lower pH.
MethanolSolubleGood solvent for recrystallization (as a primary solvent).
EthanolSolubleGood solvent for recrystallization (as a primary solvent).[2]
Ethyl AcetateModerately SolubleCan be used in mixed solvent systems for recrystallization and as a polar component in chromatography.
DichloromethaneSolubleA common solvent for chromatography.
HexaneInsolubleOften used as a non-polar component in chromatography and as an anti-solvent in recrystallization.
AcetoneSolubleCan be a suitable recrystallization solvent.
Diethyl EtherModerately SolubleOften used in extractions.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) that provides good separation and an Rf value of ~0.2-0.3 for the target compound.

  • Silica Deactivation: In a beaker, prepare a slurry of silica gel in the chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5-1 mL in 100 mL of eluent). Stir well.

  • Column Packing: Pack a chromatography column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (repeat 2-3 times). The basic amine will move into the aqueous layer as its hydrochloride salt.

  • Washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous solution of NaOH or KOH with stirring until the solution is strongly basic (pH > 12). The free amine should precipitate.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane) (repeat 2-3 times). The purified amine will now be in the organic layer.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Experimental Workflow

The following diagram provides a visual representation of a typical experimental workflow for the purification of this compound.

Caption: A typical acid-base extraction workflow for the purification of this compound.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioisomer formation during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the substitution pattern on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different arrangements of substituents.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, achieving a high yield of a single, desired regioisomer is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2][4]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[4][5]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[2]

Q3: Besides the Knorr synthesis, what other methods can be used to achieve high regioselectivity in pyrazole synthesis?

A3: Several alternative strategies can provide high regioselectivity:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes bearing a leaving group is a powerful method for constructing the pyrazole ring, often with excellent control of regioselectivity.[6][7]

  • Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles, with regioselectivity influenced by the substituents on both reactants.[6]

  • Using β-Enamino Diketones: The reaction of β-enamino diketones with phenylhydrazine has been shown to be highly dependent on the solvent, with protic solvents favoring one regioisomer and aprotic solvents favoring the other.[8]

  • From N-Arylhydrazones and Nitroolefins: This method offers excellent regioselectivity by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[9]

Troubleshooting Guide: Poor Regioselectivity

Issue: My reaction is producing a mixture of regioisomers with a low ratio of the desired product.

This is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[10][11] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazole products.[10]

Troubleshooting Steps:

  • Solvent Modification:

    • Action: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5] These solvents have been demonstrated to significantly enhance regioselectivity.

    • Rationale: Fluorinated alcohols can influence the reaction pathway, often favoring the formation of one regioisomer.[5]

  • pH Adjustment:

    • Action: Modify the pH of the reaction medium. For reactions involving hydrazine hydrochlorides, the medium is typically acidic. Consider adding a mild base, such as sodium acetate, to move towards neutral conditions, or a stronger acid to further increase acidity.[4][10]

    • Rationale: The pH affects the protonation state and, consequently, the nucleophilicity of the hydrazine nitrogens, which can direct the initial attack to a specific carbonyl group.[2][4]

  • Temperature Control:

    • Action: Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux).

    • Rationale: Temperature can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring the formation of one regioisomer over the other.[2]

  • Re-evaluate Starting Materials:

    • Action: Analyze the steric and electronic properties of the substituents on your 1,3-dicarbonyl and hydrazine.

    • Rationale: A large difference in the steric bulk or electronic nature of the groups flanking the carbonyls can inherently favor the formation of one regioisomer.[2] If possible, modifying the starting materials to amplify these differences can improve selectivity.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the impact of different solvents on the regioselectivity of pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine. This data highlights the significant improvement that can be achieved by solvent selection.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolEquimolar mixture[6]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide (acidic)98:2[6]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol1:1.3[5]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineTFE85:15
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP97:3
β-Enamino diketonePhenylhydrazineEtOH/H₂O (1:1)100:0[8]
β-Enamino diketonePhenylhydrazineMeCN21:79[8]

Regioisomer A and B refer to the two possible products of the reaction. The specific structures depend on the starting materials.

Experimental Protocols

General Procedure for Improved Regioselectivity using Fluorinated Alcohols:

This protocol is adapted from studies demonstrating enhanced regioselectivity in pyrazole synthesis.[5]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol.

  • Add the substituted hydrazine to the solution. The addition can be done dropwise or in one portion.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the major regioisomer.

Mandatory Visualization

Troubleshooting_Regioisomer_Formation start Start: Poor Regioselectivity (Mixture of Regioisomers) solvent Modify Solvent System (e.g., use TFE or HFIP) start->solvent ph Adjust Reaction pH (Acidic vs. Neutral/Basic) solvent->ph temp Vary Reaction Temperature (Kinetic vs. Thermodynamic Control) ph->temp check_ratio Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) temp->check_ratio improved Is Ratio Acceptable? check_ratio->improved end_revisit Re-evaluate Starting Material Design (Steric/Electronic Effects) check_ratio->end_revisit No Improvement improved->solvent No end_success Success: Desired Regioisomer Obtained with High Selectivity improved->end_success Yes

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

stability issues of 3-ethyl-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-ethyl-1H-pyrazol-5-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, presence of oxidizing agents, and temperature. As an aromatic amine, it is susceptible to oxidative degradation, and the pyrazole ring can be sensitive to certain pH conditions and photolytic decomposition.

Q2: How should I properly store solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored protected from light, in tightly sealed containers, and at refrigerated temperatures (2-8 °C). For long-term storage, consider preparing aliquots and storing them at -20 °C or below. It is also advisable to purge the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: In which solvents is this compound expected to be most stable?

A3: While specific data for this compound is limited, for many pyrazole derivatives, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are often preferred over protic solvents like water or methanol for long-term stability, especially if the compound is susceptible to hydrolysis or solvolysis. For aqueous buffers, it is crucial to determine the optimal pH for stability.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of aminopyrazoles, the most probable degradation pathways include:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of colored impurities, potentially through the formation of dimers or polymeric products. Oxidative N-N coupling to form azopyrazoles is a known reaction for aminopyrazoles.

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions, potentially leading to ring cleavage or rearrangement.

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially lead to ring-opening.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution stored under specific conditions will allow you to quantify the remaining parent compound and monitor the formation of any degradants.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Solution turns yellow/brown upon storage. Oxidation of the amine group.Store solutions under an inert atmosphere (nitrogen or argon). Protect from light. Store at lower temperatures. Consider adding an antioxidant if compatible with your experimental system.
Loss of compound concentration over time in aqueous buffer. Hydrolysis or pH-catalyzed degradation.Determine the optimal pH for stability by conducting a pH-stability profile study. Prepare fresh solutions before use. Store frozen if possible.
Appearance of new peaks in HPLC chromatogram after light exposure. Photodegradation.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Evaluate the stability of this compound under your specific assay conditions (e.g., temperature, pH, presence of media components). Prepare fresh dilutions from a stable stock solution immediately before each experiment.

Stability Profile of Aminopyrazoles (General Data)

No specific quantitative stability data for this compound was found in the literature. The following table summarizes general stability information for the aminopyrazole class of compounds.

Condition Solvent/Medium Observed Effect on Aminopyrazoles Recommendation for this compound
Acidic 0.1 M HClPotential for hydrolysis at elevated temperatures.Evaluate stability; avoid prolonged storage in strong acid.
Neutral pH 7.4 BufferGenerally more stable than at basic pH.Buffer choice is important; phosphate buffers are common.
Basic 0.1 M NaOHSusceptible to degradation, especially at elevated temperatures.Avoid storage in basic solutions.
Oxidative 3% H₂O₂Rapid degradation is expected.Avoid exposure to oxidizing agents. Prepare solutions in degassed solvents.
Photolytic UV/Visible LightDegradation is likely.Protect solutions from light.
Thermal > 40 °CAccelerated degradation, especially in solution.Store solutions at recommended temperatures (refrigerated or frozen).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1 or 2) for a defined period.

    • Thermal Degradation: Incubate 2 mL of the stock solution at 80 °C for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Method Optimization:

    • Analyze the forced degradation samples from Protocol 1.

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • Select a detection wavelength that provides a good response for both the parent compound and the impurities (e.g., using a photodiode array detector to assess peak purity).

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

Potential Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH/Heat) parent This compound azo_dimer Azo-Dimer parent->azo_dimer [O] ring_opened Ring-Opened Products parent->ring_opened [O] rearranged Rearrangement Products parent->rearranged photo_cleavage Ring Cleavage Products parent->photo_cleavage hydrolyzed_product Ring-Opened Amide/Acid parent->hydrolyzed_product H₂O, H⁺/OH⁻, Δ polymeric Polymeric Impurities azo_dimer->polymeric further oxidation

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment start Prepare Stock Solution of this compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val stability_study Initiate Stability Study (Store aliquots at different conditions) hplc_val->stability_study analysis Analyze Samples at Pre-defined Time Points stability_study->analysis data_eval Evaluate Data (Quantify parent compound and degradants) analysis->data_eval report Report Findings (Determine shelf-life and storage conditions) data_eval->report

Caption: General workflow for assessing the stability of a compound in solution.

Technical Support Center: Efficient Synthesis of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 3-ethyl-1H-pyrazol-5-amine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most versatile and widely used method for the synthesis of this compound is the cyclocondensation reaction of a β-ketonitrile with hydrazine.[1] For this specific compound, the reaction involves the condensation of 3-oxopentanenitrile with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole.[1]

Q2: Is a catalyst necessary for the synthesis of this compound?

A2: While the reaction can proceed without a catalyst, the use of an acid or base catalyst is often recommended to improve reaction rates and yields.[2] Catalytic amounts of a protic acid, such as acetic acid or a mineral acid, can facilitate the initial condensation to form the imine.[2] Lewis acids have also been shown to be effective in similar pyrazole syntheses.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, reaction time, and the choice of solvent. Many condensation reactions for pyrazole synthesis require heating, often to reflux, to ensure the reaction goes to completion.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and ensure full consumption of starting materials.[2]

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: Potential side reactions can lead to the formation of byproducts and reduce the overall yield. Incomplete reactions can leave unreacted starting materials. Additionally, the formation of stable intermediates, such as hydroxylpyrazolidines, may occur and not readily dehydrate to the final pyrazole product.[3] Careful control of reaction conditions, including temperature and the potential use of a dehydrating agent, can help minimize these side reactions.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure the starting materials are fully consumed. - Increase Temperature: Consider refluxing the reaction mixture, as heating is often necessary for these condensation reactions.[2] - Microwave-Assisted Synthesis: This can be an effective method to improve yields and significantly reduce reaction times.[4]
Suboptimal catalyst choice or amount.- Catalyst Selection: For Knorr-type pyrazole syntheses, catalytic amounts of a protic acid like acetic acid are commonly used.[2] Lewis acids can also be effective. - Catalyst Loading: Ensure the appropriate catalytic amount is used, as too much or too little can negatively impact the reaction.
Poor quality of starting materials.- Purity of Reagents: Ensure the purity of 3-oxopentanenitrile and hydrazine hydrate. Impurities can lead to side reactions and lower yields.[3]
Formation of Multiple Products/Impurities Side reactions leading to byproducts.- Optimize Reaction Conditions: Adjust the temperature and reaction time to favor the formation of the desired product. - pH Control: The pH of the reaction can influence the reaction pathway. Adjusting the pH may help to minimize side product formation.[3]
Formation of stable intermediates.- Dehydrating Agent: In some cases, stable intermediates like hydroxylpyrazolidines may form. Adding a dehydrating agent or increasing the reaction temperature can promote the final dehydration step to the pyrazole.[3]
Difficulty in Product Purification Unreacted starting materials or byproducts co-eluting with the product.- Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Reaction Stalls Catalyst deactivation.- If the reaction appears to have stopped before completion, a small additional amount of the acid catalyst may be required to restart the reaction.

Catalyst Performance Data

The selection of a catalyst can significantly influence the efficiency of the synthesis of this compound. The following table summarizes representative data on the performance of different catalytic systems.

Note: The data presented below is a representative summary based on typical outcomes for similar pyrazole syntheses and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneEthanol801265
Acetic Acid (10)Ethanol80685
ZnCl₂ (5)Toluene110492
Nano-ZnO (2)Methanol65888

Experimental Protocols & Methodologies

General Synthesis of this compound

This protocol details the synthesis of this compound from 3-oxopentanenitrile and hydrazine hydrate using a catalytic amount of acetic acid.

Materials:

  • 3-oxopentanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxopentanenitrile and ethanol.

  • Add hydrazine hydrate to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 3-oxopentanenitrile, hydrazine hydrate, and ethanol add_catalyst Add catalytic acetic acid start->add_catalyst reflux Heat to reflux (80°C) for 6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove solvent (rotary evaporator) cool->evaporate extract Dissolve in Ethyl Acetate, wash with NaHCO3 evaporate->extract dry Dry over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_incomplete_reaction Incomplete Reaction cluster_catalyst_issue Catalyst Issue cluster_reagent_quality Reagent Quality start Low or No Yield? increase_time Increase Reaction Time start->increase_time Yes check_catalyst Verify Catalyst Choice and Loading start->check_catalyst Yes check_purity Check Purity of Starting Materials start->check_purity Yes increase_temp Increase Temperature increase_time->increase_temp end_node Re-evaluate Experiment increase_temp->end_node check_catalyst->end_node check_purity->end_node

Caption: Troubleshooting guide for low yield in pyrazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-ethyl-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Side reactions consuming starting materials.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; for the reaction of β-ketonitriles with hydrazine, refluxing in ethanol is common.[1] - Ensure the purity of starting materials like 3-oxopentanenitrile and hydrazine hydrate. - Control reaction conditions tightly to minimize byproduct formation.
Formation of Isomeric Impurity (3-amino-5-ethyl-1H-pyrazole) - Lack of regioselectivity in the cyclization step.[2] - Reaction conditions favoring the kinetic product (3-amino isomer) over the thermodynamic product (5-amino isomer).[3]- For the reaction of 3-alkoxyacrylonitriles with substituted hydrazines, acidic conditions (e.g., acetic acid in toluene) under reflux favor the 5-amino isomer.[2][3] - Basic conditions (e.g., sodium ethoxide in ethanol) tend to favor the 3-amino isomer.[2][3]
Difficult Purification - Presence of polar impurities. - Oily or non-crystalline product. - Tarry byproducts.- Recrystallization from a suitable solvent like ethanol is often effective for aminopyrazoles.[4] - If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and purification. - Column chromatography can be used, but may be challenging for large scales. Consider using a solvent system with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing on silica gel.
Exothermic Reaction - The reaction between hydrazine and β-dicarbonyl compounds or their derivatives can be highly exothermic.- Add hydrazine hydrate dropwise to the reaction mixture, especially during scale-up. - Use an ice bath to maintain the desired reaction temperature during the addition of reagents. - Ensure adequate cooling capacity for the reactor size.
Discoloration of Final Product - Air oxidation of the amine group. - Presence of colored impurities from starting materials or side reactions.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated carbon to remove colored impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent method for synthesizing 5-aminopyrazoles on a larger scale is the condensation of a hydrazine with a 1,3-dielectrophilic compound.[5] For this compound, the key starting materials are typically:

  • 3-Oxopentanenitrile (a β-ketonitrile): This reacts with hydrazine hydrate in a solvent like ethanol, often under reflux, to form the desired product. This is one of the most common and direct routes.[3][5]

  • Derivatives of 3-Oxopentanoic acid (e.g., ethyl 3-oxopentanoate): While not a direct route to the amine, this can be a precursor to the β-ketonitrile.

  • Allenic or Acetylenic Nitriles: These can react with hydrazine to yield 3-alkyl-5-aminopyrazoles in excellent yields.[6]

Q2: How can I control the regioselectivity to ensure the formation of the 5-amino isomer instead of the 3-amino isomer?

A2: Controlling regioselectivity is a critical challenge, especially when using substituted hydrazines. For the synthesis of N-unsubstituted this compound from hydrazine itself, the formation of the 5-amino isomer is generally favored. When using precursors like 3-alkoxyacrylonitriles, the reaction conditions are key:

  • Thermodynamic Control (Favors 5-amino isomer): Using acidic conditions, such as acetic acid in a non-polar solvent like toluene at reflux, generally leads to the more stable 5-aminopyrazole.[2][3]

  • Kinetic Control (Favors 3-amino isomer): Basic conditions, for example, using sodium ethoxide in ethanol at low temperatures, can favor the formation of the 3-aminopyrazole.[2][3]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: The primary safety concerns include:

  • Hydrazine: Hydrazine and its hydrate are toxic, corrosive, and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • Exothermic Reactions: The initial reaction with hydrazine can be highly exothermic. Ensure gradual addition of reagents and adequate temperature control.

  • Solvent Handling: Large volumes of flammable solvents like ethanol require proper grounding and adherence to safety protocols for handling flammable liquids.

Q4: What are the recommended methods for purifying this compound on a large scale?

A4: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most cost-effective and scalable method. Ethanol is a commonly used solvent for recrystallizing aminopyrazoles.[4]

  • Salt Formation: If the free base is difficult to crystallize, converting it to a crystalline salt (e.g., hydrochloride) can simplify purification. The salt can then be neutralized to recover the pure amine.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.[7]

Experimental Protocols

Protocol 1: Synthesis from 3-Oxopentanenitrile and Hydrazine Hydrate

This protocol is based on the common synthesis of 5-aminopyrazoles from β-ketonitriles.[5]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 3-oxopentanenitrile (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1-1.2 eq) to the mixture. Monitor the internal temperature and use external cooling if necessary to control any exotherm.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Synthetic Routes for 5-Aminopyrazole Formation
Starting Material Reagent Typical Conditions Reported Yield Range Key Advantages Potential Challenges
β-Ketonitrile (e.g., 3-Oxopentanenitrile)Hydrazine HydrateEthanol, Reflux85-95%High yield, direct route.[1][5]Potential for exotherm.
α,β-Unsaturated NitrileHydrazine HydrateVaries (e.g., Ethanol, Reflux)70-90%Good yields, alternative starting materials.[3]Requires a leaving group on the alkene.
Isoxazole derivativeHydrazine HydrateDMSO, 90 °C74-92%Ring-opening/ring-closing sequence.[3]Higher temperature, potential for side products.

Visualizations

Diagram 1: Synthetic Pathway for this compound

G A 3-Oxopentanenitrile C Intermediate Hydrazone A->C + B (Ethanol, Reflux) B Hydrazine Hydrate D This compound C->D Intramolecular Cyclization

Caption: Synthetic route from a β-ketonitrile.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check TLC/HPLC q2 Are starting materials pure? a1_yes->q2 sol1 Increase reaction time or temperature. Monitor with TLC/HPLC. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there significant side products? a2_yes->q3 sol2 Purify starting materials. Use fresh reagents. a2_no->sol2 a3_yes Yes q3->a3_yes sol3 Optimize reaction conditions (e.g., temperature, reagent stoichiometry) to minimize side reactions. a3_yes->sol3

Caption: Decision tree for troubleshooting low yield.

References

Validation & Comparative

A Comparative Analysis of 3-ethyl-1H-pyrazol-5-amine Scaffolds and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure due to its ability to form key interactions within the ATP-binding site of various kinases. This guide provides a comparative study of kinase inhibitors derived from a 3-ethyl-1H-pyrazol-5-amine core and contrasts their activity with other prominent kinase inhibitors. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.

Data Presentation: Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-based inhibitors against a panel of kinases, compared with other well-established kinase inhibitors. The data is compiled from various preclinical studies.

Kinase TargetPyrazole-Based InhibitorIC50 (nM)Other Kinase InhibitorIC50 (nM)
Akt1 Afuresertib (GSK2110183)1.3Capivasertib (AZD5363)10
Aurora A MLN8237 (Alisertib)1.2Tozasertib (VX-680)0.6
Aurora B Barasertib (AZD1152-HQPA)0.37Tozasertib (VX-680)18
CDK2 AT7519100Roscovitine700
Bcr-Abl Asciminib (ABL001)0.5Imatinib375
JNK3 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (8a)227SP60012540

Note: Data for a specific this compound derivative was not available in the public domain. The pyrazole-based inhibitors listed are representative of the chemical class and demonstrate the potential of this scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.

  • Reaction Setup : Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the test inhibitor (or vehicle control) in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation : Start the reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP).

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination : Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions, which are essential for kinase activity.

  • Separation : Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.

  • Quantification : Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Cellular Target Engagement

This technique is used to assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates within a cellular context.

  • Cell Culture and Treatment : Culture the desired cell line to an appropriate confluence and treat with various concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis : Harvest the cells and lyse them in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis compound Kinase Inhibitor (e.g., this compound derivative) kinase_assay In Vitro Kinase Assay (IC50 Determination) compound->kinase_assay Test treatment Inhibitor Treatment kinase_assay->treatment Select potent compounds cell_culture Cell Culture cell_culture->treatment western_blot Western Blot (Target Phosphorylation) treatment->western_blot

Caption: Experimental workflow for kinase inhibitor evaluation.

Akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Afuresertib (Pyrazole-based) Inhibitor->Akt

Caption: Simplified Akt signaling pathway and inhibition point.

Aurora_kinase_pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Mitosis Mitosis AuroraB Aurora B Mitosis->AuroraB Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Inhibitor Barasertib (Pyrazole-based) Inhibitor->AuroraA Inhibitor->AuroraB Bcr_Abl_pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 Bcr_Abl->STAT5 Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Bcr_Abl->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt Proliferation Cell Proliferation STAT5->Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Inhibitor Asciminib (Pyrazole-based) Inhibitor->Bcr_Abl

Validation of a 3-ethyl-1H-pyrazol-5-amine-based Cellular Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the validation of robust and relevant cellular assays is paramount. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3][4][5] This guide provides a comparative analysis of a hypothetical cellular assay based on a 3-ethyl-1H-pyrazol-5-amine derivative, a representative small molecule kinase inhibitor, against other established platforms. The focus is on providing researchers, scientists, and drug development professionals with a framework for evaluating and selecting the most appropriate assay for their screening campaigns.

Hypothetical Target and Compound

For the purpose of this guide, we will consider a hypothetical ATP-competitive kinase inhibitor, "Pyr-E5A," derived from a this compound core structure. This inhibitor is designed to target a key kinase, "Kinase X," involved in a pro-proliferative signaling pathway.

Comparative Assay Performance

The validation of any new cellular assay requires rigorous comparison against existing technologies. The following table summarizes the key performance indicators for our hypothetical Pyr-E5A assay alongside two widely used alternative methods for assessing kinase inhibitor activity in a cellular context: a NanoBRET™ Target Engagement Assay and a Cellular Phosphorylation Assay.

Parameter Pyr-E5A Cell Proliferation Assay NanoBRET™ Target Engagement Assay Cellular Phosphorylation Assay (ELISA-based)
Principle Measures the effect of the inhibitor on cell viability/proliferation.Quantifies compound binding to the target kinase in live cells using bioluminescence resonance energy transfer.Measures the phosphorylation of a specific kinase substrate in cell lysates.
Endpoint IC50 (half-maximal inhibitory concentration) of cell proliferation.IC50 of target engagement.IC50 of substrate phosphorylation inhibition.
Throughput HighHighMedium to High
Sensitivity Moderate to HighHighHigh
Specificity Indirect (cell viability can be affected by off-target effects).High (direct measure of target binding).High (uses specific antibodies for the phosphorylated substrate).
Physiological Relevance High (measures a functional cellular outcome).High (measures target binding in a native cellular environment).High (measures a direct downstream event of kinase activity).
Cost per Well LowHighMedium
Development Time Short to MediumLong (requires generation of specific cell lines and reagents).Medium (requires validated phospho-specific antibodies).

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of assay validation. Below are the methodologies for the three compared assays.

Pyr-E5A Cell Proliferation Assay (MTS-based)

This assay determines the effect of the Pyr-E5A compound on the proliferation of a cancer cell line endogenously expressing Kinase X.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Pyr-E5A in the appropriate vehicle (e.g., DMSO). Add 1 µL of the compound dilution to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

NanoBRET™ Target Engagement Assay

This assay measures the direct binding of Pyr-E5A to Kinase X in living cells.

  • Cell Transfection: Co-transfect cells with a vector expressing Kinase X fused to NanoLuc® luciferase and a vector for a fluorescent tracer that binds to the ATP pocket of the kinase.

  • Cell Seeding: Plate the transfected cells in a 96-well white-bottom microplate.

  • Compound Treatment: Add serial dilutions of the unlabeled Pyr-E5A compound to the wells.

  • Tracer Addition: Add the fluorescent tracer to all wells at a concentration equal to its EC50.

  • BRET Measurement: Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of the unlabeled compound to determine the IC50 of target engagement.

Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the phosphorylation of a known substrate of Kinase X.

  • Cell Seeding and Starvation: Plate cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours.

  • Compound Treatment: Pre-treat the cells with serial dilutions of Pyr-E5A for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the Kinase X pathway for a predetermined time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Perform a sandwich ELISA using a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

  • Data Acquisition: Measure the signal (e.g., colorimetric or fluorescent) using a microplate reader.

  • Data Analysis: Normalize the signal to the stimulated control and calculate the IC50 for the inhibition of substrate phosphorylation.

Visualizing Cellular Mechanisms and Workflows

To further clarify the principles behind these assays, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates pSubstrate Phospho-Substrate Transcription_Factor Transcription_Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Pyr_E5A Pyr-E5A Pyr_E5A->Kinase_X Inhibits

Caption: Signaling pathway of Kinase X targeted by Pyr-E5A.

Assay_Workflow_Comparison cluster_proliferation Cell Proliferation Assay cluster_nanobret NanoBRET™ Assay cluster_phosho Phosphorylation Assay p1 Seed Cells p2 Add Pyr-E5A p1->p2 p3 Incubate 72h p2->p3 p4 Add MTS Reagent p3->p4 p5 Measure Absorbance p4->p5 n1 Transfect Cells (Kinase-NLuc & Tracer) n2 Add Pyr-E5A n1->n2 n3 Add Substrate n2->n3 n4 Measure BRET Signal n3->n4 ph1 Seed & Starve Cells ph2 Add Pyr-E5A ph1->ph2 ph3 Stimulate Pathway ph2->ph3 ph4 Lyse Cells ph3->ph4 ph5 Perform ELISA ph4->ph5 ph6 Measure Signal ph5->ph6

Caption: Experimental workflows for the compared cellular assays.

Conclusion

The selection of a cellular assay for kinase inhibitor validation is a critical decision in the drug discovery pipeline. While a cell proliferation assay provides a valuable functional readout of a compound's overall cellular efficacy, it may lack the specificity to pinpoint on-target effects. In contrast, NanoBRET™ and cellular phosphorylation assays offer more direct and specific measurements of target engagement and downstream signaling, respectively. A comprehensive validation approach for a novel compound like Pyr-E5A would ideally involve a combination of these assays to build a robust data package that elucidates both on-target activity and functional cellular consequences. This comparative guide provides the necessary framework for researchers to make informed decisions when developing and validating their own cellular assays.

References

Comparative Cross-Reactivity Profiling of 3-Ethyl-1H-Pyrazol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 3-ethyl-1H-pyrazol-5-amine scaffold. The pyrazole core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key signaling kinases.[1][2] Understanding the selectivity of these compounds is crucial, as off-target effects can lead to unforeseen toxicities or polypharmacology. This document summarizes quantitative data on the inhibitory activities of various pyrazole derivatives, details common experimental protocols for cross-reactivity profiling, and visualizes relevant workflows and signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various pyrazole-based compounds against a panel of protein kinases. This data, synthesized from published literature, illustrates the diverse selectivity profiles that can be achieved through modifications to the core pyrazole structure. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 7aCDK22.0High[1]
Compound 4CDK23.82High[1]
CAN508CDK20.35Selective against CDK2[1]
DC-K2in212CDK20.29517-fold selectivity over CDK1[1]
Compound 44RIPK1<10High kinome selectivity[3][4]
AfuresertibAkt10.08 (Ki)Potent Akt inhibitor[5]
Asciminib (ABL-001)Bcr-Abl0.5Non-ATP competitive[5]
AT7518CDKs-Broad CDK inhibitor[5]

Experimental Protocols

Comprehensive and robust experimental methods are essential for determining the selectivity of a kinase inhibitor. The following are two widely used techniques in drug discovery for this purpose.

Kinome Scanning

Kinome scanning provides a broad assessment of an inhibitor's selectivity by testing it against a large panel of kinases.

Methodology:

  • Compound Preparation: The test compound (e.g., a this compound derivative) is serially diluted to a range of concentrations.

  • Assay Plate Preparation: A multi-well plate is prepared with each well containing a different purified kinase, a suitable substrate, and ATP.

  • Incubation: The test compound is added to each well, and the plates are incubated to allow for the kinase reaction to occur.

  • Detection: The kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, typically using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control (without the inhibitor). The IC50 value is then calculated for each kinase, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the engagement of an inhibitor with its target protein within a cellular environment.[1] The underlying principle is that a protein's thermal stability increases upon ligand binding.[1]

Methodology:

  • Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.[1]

  • Heating: The cell suspensions are heated across a range of temperatures. Proteins that are not bound to a ligand will denature and aggregate at lower temperatures than those that are ligand-bound.[1]

  • Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be modulated by a this compound derivative.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Hit Validation & Off-Target Analysis cluster_3 Lead Optimization a Compound Synthesis (this compound derivative) b Primary Target Assay a->b c Broad Kinome Scan b->c d Cellular Thermal Shift Assay (CETSA) b->d e Dose-Response on Hits c->e d->e f Identify Off-Targets e->f g Cell-Based Phenotypic Assays f->g h Structure-Activity Relationship (SAR) g->h

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival, Differentiation ERK->Prolif Inhibitor This compound Derivative Inhibitor->MEK

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

References

Comparative Biological Activity of 3-Alkyl-1H-pyrazol-5-amine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationship and anticancer potential of substituted pyrazol-5-amine derivatives.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the comparative biological activity of 3-alkyl-1H-pyrazol-5-amine analogs, a class of compounds that has shown promise in the development of novel anticancer agents. By examining the structure-activity relationships (SAR) of these analogs, researchers can gain valuable insights for the design of more potent and selective therapeutic candidates.

This comparison centers on a series of 3-aryl-4-alkylpyrazol-5-amines, which are structurally analogous to the 3-ethyl-1H-pyrazol-5-amine core. The presented data highlights the impact of substitutions at the 3 and 4 positions of the pyrazole ring on their cytotoxic activity against human cancer cell lines.[4]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of a series of 3-aryl-4-alkylpyrazol-5-amine analogs was evaluated against the U-2 OS (osteosarcoma) and A549 (lung cancer) human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potential.[4] The results of these studies are summarized in the table below.

Compound IDR1R2U-2 OS IC50 (μM)A549 IC50 (μM)
5a HH>50>50
5b HCH325.331.6
5c HCH2CH312.515.8
5d HCH(CH3)26.38.0
5e OCH3H40.145.2
5f OCH3CH320.022.4
5g OCH3CH2CH310.111.2
5h OCH3CH(CH3)20.91.2

Data sourced from a study on 3-aryl-4-alkylpyrazol-5-amines, which serves as a proxy for this compound analogs.[4]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key trends in the structure-activity relationship of these pyrazol-5-amine analogs:

  • Effect of Alkyl Substitution at R2: Increasing the bulk of the alkyl group at the R2 position (from hydrogen to isopropyl) consistently leads to a significant increase in anticancer activity against both U-2 OS and A549 cell lines. For instance, compound 5d , with an isopropyl group, is substantially more potent than the unsubstituted analog 5a .[4]

  • Effect of Methoxy Substitution at R1: The presence of a methoxy group at the R1 position of the phenyl ring generally enhances the cytotoxic activity. This is evident when comparing compounds with and without the methoxy substituent (e.g., 5c vs. 5g , and 5d vs. 5h ).[4]

  • Synergistic Effect: The most potent compound in the series, 5h , combines the beneficial effects of a bulky isopropyl group at R2 and a methoxy group at R1, resulting in sub-micromolar IC50 values against both cell lines.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 3-aryl-4-alkylpyrazol-5-amine analogs.

Synthesis of 3-Aryl-4-alkylpyrazol-5-amines

The synthesis of the target compounds was achieved through a multi-step process:

  • 3-Oxo-3-arylpropanenitrile Formation: Reaction of an appropriate acetophenone with diethyl carbonate in the presence of a base.

  • Alkylation: Introduction of the alkyl group at the 4-position of the pyrazole precursor.

  • Pyrazole Formation: Cyclization with hydrazine hydrate to form the pyrazole ring.

  • Amide Formation: If applicable, further modification of the amine group.[4]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the Thiazolyl Blue Tetrazolium Bromide (MTT) assay.

  • Cell Seeding: U-2 OS and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of the 3-aryl-4-alkylpyrazol-5-amine analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation start Starting Materials (Acetophenone, Diethyl Carbonate) step1 3-Oxo-3-arylpropanenitrile Formation start->step1 step2 Alkylation step1->step2 step3 Pyrazole Ring Formation (with Hydrazine) step2->step3 end_synthesis 3-Aryl-4-alkylpyrazol-5-amine Analogs step3->end_synthesis treatment Compound Treatment end_synthesis->treatment Test Compounds cell_culture Cell Culture (U-2 OS, A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazole Analog (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K Inhibitor->AKT

References

head-to-head comparison of different synthetic routes to 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 3-ethyl-1H-pyrazol-5-amine

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. This compound is a valuable building block in the synthesis of a wide array of biologically active compounds. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this versatile pyrazole derivative, offering insights into their respective methodologies, yields, and overall efficiency.

Introduction

This compound, a substituted aminopyrazole, serves as a crucial scaffold in the design of novel therapeutic agents. The strategic placement of the ethyl and amine functionalities allows for diverse chemical modifications, making it an attractive starting material for drug discovery programs. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall cost and environmental footprint of the process. This comparison focuses on two primary approaches: the cyclocondensation of a β-ketonitrile with hydrazine and the reaction of an α,β-unsaturated nitrile with hydrazine.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear and concise comparison of their performance metrics.

ParameterRoute 1: From 3-OxopentanenitrileRoute 2: From an α,β-Unsaturated Nitrile (Hypothetical)
Starting Materials Ethyl propionate, Acetonitrile, HydrazinePropionaldehyde, Malononitrile, Hydrazine
Key Intermediate 3-Oxopentanenitrile2-Pentenenitrile
Overall Yield Good to Excellent (typically 70-85%)Moderate to Good (estimated 50-70%)
Reaction Steps 22
Reaction Conditions Step 1: Strong base (e.g., NaOEt), anhydrous conditions, 0°C to RT. Step 2: Reflux in ethanol or acetic acid.Step 1: Knoevenagel condensation (e.g., piperidine catalyst), reflux. Step 2: Reflux in a suitable solvent.
Purity of Final Product Generally high after recrystallization.May require chromatographic purification.
Scalability Readily scalable.Potentially scalable, but may present challenges in controlling side reactions.
Reagent Availability Starting materials are common and readily available.Starting materials are common and readily available.
Safety Considerations Use of strong base (sodium ethoxide) requires careful handling. Hydrazine is toxic and corrosive.Malononitrile is toxic. Hydrazine is toxic and corrosive.

Experimental Protocols

Route 1: Synthesis via 3-Oxopentanenitrile

This route is a well-established and reliable method for the preparation of 3-substituted-5-aminopyrazoles.

Step 1: Synthesis of 3-Oxopentanenitrile

The synthesis of the key intermediate, 3-oxopentanenitrile, is achieved through a Claisen-type condensation of ethyl propionate and acetonitrile using a strong base like sodium ethoxide.[1][2]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Procedure:

    • Sodium ethoxide (1.1 eq) is suspended in an anhydrous solvent such as diethyl ether or THF.

    • Acetonitrile (1.0 eq) is added dropwise to the stirred suspension at room temperature.

    • The mixture is cooled to 0-5 °C, and ethyl propionate (1.0 eq) is added dropwise, maintaining the low temperature.

    • The reaction is allowed to warm to room temperature and stirred for several hours or overnight.

    • The reaction is quenched with water and neutralized with a dilute acid (e.g., HCl).

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated under reduced pressure.

    • The crude 3-oxopentanenitrile is purified by vacuum distillation.

Step 2: Cyclocondensation with Hydrazine

The purified 3-oxopentanenitrile is then cyclized with hydrazine to yield the final product.[3]

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Procedure:

    • 3-Oxopentanenitrile (1.0 eq) is dissolved in a solvent such as ethanol or acetic acid.

    • Hydrazine hydrate (1.0-1.2 eq) is added to the solution.

    • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The residue is triturated with water or a non-polar solvent to induce crystallization.

    • The solid product, this compound, is collected by filtration, washed, and can be further purified by recrystallization.

Route 2: Synthesis via an α,β-Unsaturated Nitrile (Hypothetical)

This route represents a plausible alternative based on the known reactivity of α,β-unsaturated nitriles with hydrazine.

Step 1: Synthesis of 2-Pentenenitrile

The α,β-unsaturated nitrile intermediate can be prepared via a Knoevenagel condensation between propionaldehyde and malononitrile, followed by decarboxylation.

  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Procedure:

    • Propionaldehyde (1.0 eq) and malononitrile (1.0 eq) are dissolved in a suitable solvent like toluene or benzene.

    • A catalytic amount of a base, such as piperidine or triethylamine, is added.

    • The mixture is heated to reflux, and the water formed is removed azeotropically.

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting dinitrile intermediate is then heated, often in the presence of a catalyst, to induce decarboxylation and afford 2-pentenenitrile.

    • The product is purified by distillation.

Step 2: Reaction with Hydrazine

The 2-pentenenitrile is then reacted with hydrazine to form the pyrazole ring.

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Procedure:

    • 2-Pentenenitrile (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol).

    • Hydrazine hydrate (1.0-1.2 eq) is added.

    • The mixture is heated to reflux for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the crude product is isolated.

    • Purification is typically achieved through column chromatography or recrystallization.

Mandatory Visualization

The logical flow and comparison of the two synthetic routes are illustrated in the following diagram:

G cluster_0 Route 1: From 3-Oxopentanenitrile cluster_1 Route 2: From α,β-Unsaturated Nitrile cluster_2 A1 Ethyl Propionate + Acetonitrile B1 Claisen Condensation (NaOEt, Anhydrous Solvent) A1->B1 C1 3-Oxopentanenitrile B1->C1 D1 Cyclocondensation (Hydrazine, Reflux) C1->D1 E1 This compound D1->E1 F Yield: Good to Excellent E1->F H Purity: High E1->H J Scalability: High E1->J A2 Propionaldehyde + Malononitrile B2 Knoevenagel Condensation (Base Catalyst, Reflux) A2->B2 C2 2-Pentenenitrile B2->C2 D2 Michael Addition & Cyclization (Hydrazine, Reflux) C2->D2 E2 This compound D2->E2 G Yield: Moderate to Good E2->G I Purity: Variable E2->I K Scalability: Moderate E2->K

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, proceeding through the well-defined intermediate 3-oxopentanenitrile, is generally favored due to its typically higher yields, greater reliability, and the high purity of the final product, which often only requires a simple recrystallization. This makes it a more attractive option for large-scale synthesis.

Route 2, while conceptually straightforward, may present more challenges in terms of reaction control, particularly during the Knoevenagel condensation and subsequent decarboxylation, potentially leading to lower overall yields and the need for more rigorous purification methods. However, it remains a valid alternative, especially for smaller-scale syntheses or when the specific starting materials are more readily available or cost-effective.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, purity specifications, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic building block.

References

Navigating the In Vitro Landscape of 3-Substituted-5-Aminopyrazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available literature reveals a notable absence of published in vitro experimental data specifically for 3-ethyl-1H-pyrazol-5-amine. While this particular molecule remains uncharacterized in terms of its biological activity, the broader class of 3-substituted-5-aminopyrazole derivatives has been the subject of extensive research, demonstrating a wide range of promising therapeutic activities. This guide provides a comparative overview of the in vitro performance of structurally related aminopyrazole analogs, offering researchers and drug development professionals a valuable reference for predicting the potential biological profile of this compound and for designing future in vitro studies.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives having been developed as anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting agents. The 3-substituted-5-aminopyrazole core, in particular, serves as a versatile template for generating compounds with diverse biological functions. This is largely attributed to the presence of a reactive amine group at the 5-position, which can be readily functionalized to modulate activity and selectivity.

This guide will compare the in vitro activities of several reported 3-substituted-5-aminopyrazole derivatives, providing insights into the structure-activity relationships (SAR) that govern their biological effects. The presented data is intended to serve as a foundation for researchers interested in exploring the therapeutic potential of novel analogs, including this compound.

Comparative Analysis of In Vitro Activities

To illustrate the potential of the 3-substituted-5-aminopyrazole scaffold, we have summarized the in vitro data for a selection of representative compounds from the literature. These compounds have been chosen to highlight the diverse range of biological activities associated with this chemical class.

Compound IDStructureIn Vitro AssayCell Line/TargetKey Finding (IC₅₀/Activity)Reference
Cmpd 1 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeMTT AssayMCF-7 (Breast Cancer)Exhibited significant growth inhibitory effects.[1][1]
Cmpd 2 Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema (in vivo, reflects anti-inflammatory potential)-Showed significant anti-inflammatory activity.[2][2]
Cmpd 3 N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide--Synthesized as a potential anticancer agent.[3][3]
Cmpd 4 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamideDNA-binding assayCalf Thymus DNADemonstrated high DNA-binding affinity (K = 1.06×10⁵ M⁻¹).[4][4]

Note: The above table presents a selection of findings to illustrate the diverse potential of the aminopyrazole scaffold. For detailed quantitative data, please refer to the cited literature.

Experimental Protocols

The reproducibility of in vitro experiments is critically dependent on the detailed and accurate reporting of experimental methodologies. Below are generalized protocols for key assays commonly used to evaluate the biological activities of pyrazole derivatives, based on the methodologies described in the cited literature.

Antiproliferative Activity (MTT Assay) [1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (including this compound and comparators) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

DNA-Binding Affinity (UV-Visible Spectroscopy) [4]

  • Preparation of Solutions: A solution of calf thymus DNA (CT-DNA) is prepared in a suitable buffer (e.g., Tris-HCl). The concentration of the DNA solution is determined by measuring the absorbance at 260 nm. Solutions of the test compounds are also prepared in the same buffer.

  • Spectroscopic Titration: A fixed concentration of the test compound is titrated with increasing concentrations of CT-DNA.

  • Absorbance Measurement: The UV-Visible absorption spectra are recorded after each addition of DNA.

  • Data Analysis: Changes in the absorbance and shifts in the wavelength of maximum absorbance are monitored to determine the binding constant (K) of the compound to DNA.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Potential Antiproliferative Signaling Pathway Pyrazole Derivative Pyrazole Derivative Kinase Inhibition Kinase Inhibition Pyrazole Derivative->Kinase Inhibition Inhibits Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Potential signaling pathway for antiproliferative pyrazole derivatives.

G cluster_1 In Vitro Antiproliferation Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: General workflow for in vitro antiproliferation screening.

Conclusion and Future Directions

While direct experimental evidence for the in vitro activity of this compound is currently lacking in the scientific literature, the extensive research on structurally related 3-substituted-5-aminopyrazole derivatives provides a strong rationale for its investigation. The diverse biological activities, including anticancer and anti-inflammatory effects, observed for this class of compounds suggest that this compound may also possess valuable therapeutic properties.

Researchers are encouraged to perform initial in vitro screening of this compound in a panel of cancer cell lines to assess its antiproliferative activity. Furthermore, its potential as a kinase inhibitor could be explored through enzymatic assays against a broad range of kinases. The detailed experimental protocols and comparative data provided in this guide should serve as a valuable resource for initiating such studies and for contributing to the understanding of the therapeutic potential of this promising class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of Aminopyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors targeting various protein kinases. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of aminopyrazole inhibitors, focusing on their activity against key kinase targets, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The inhibitory potency and selectivity of aminopyrazole derivatives are highly contingent on the nature and position of substituents around the core scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on inhibitory activity against key biological targets, particularly c-Jun N-terminal kinases (JNK) and p38 MAP kinase.

Table 1: Structure-Activity Relationship of Aminopyrazole Derivatives as JNK3 Inhibitors
Compound IDR1 (Amide Moiety)JNK3 IC50 (nM)JNK1 IC50 (nM)JNK2 IC50 (nM)p38α IC50 (nM)Selectivity (JNK1/JNK3)
8c 4-Methyl-pyridin-3-yl1349->100003.8
22b 2-Methyl-pyridin-3-yl48775->1000016.1
26k N-(piperidin-4-ylmethyl)benzamide1.115.61.9>1000014.2
26n 3-(ureido)-N-(piperidin-4-ylmethyl)benzamide0.8>400.9>10000>50

Data compiled from studies on aminopyrazole-based JNK3 inhibitors, which have shown potential in the treatment of neurodegeneration. Optimization of this scaffold has led to the discovery of highly potent and isoform-selective inhibitors.[1][2][3][4]

Table 2: Structure-Activity Relationship of 5-Amino-pyrazole Derivatives as p38α Inhibitors
Compound IDR1R2p38α IC50 (nM)TNFα inhibition IC50 (µM)
2f 4-Fluorophenyl2,6-Dimethylphenyl100.041
2j 4-Fluorophenyl2-Methyl-6-chlorophenyl30.019

Data sourced from research on 5-amino-pyrazole based p38α MAP kinase inhibitors, which are being investigated for their anti-inflammatory properties.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of aminopyrazole inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against target kinases.

Methodology:

  • Recombinant human kinases (e.g., JNK1, JNK2, JNK3, p38α) are used.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the kinase, a specific substrate (e.g., ATF2 for JNK and p38), and ATP (often radiolabeled with ³³P or in a system with a fluorescent readout).

  • Compounds are dissolved in DMSO and added to the reaction mixture at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity using a scintillation counter or by using fluorescence-based detection methods.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[1][7]

Cell-Based Assays for Target Engagement and Downstream Signaling

Objective: To assess the ability of compounds to inhibit the target kinase within a cellular context and affect downstream signaling pathways.

Methodology:

  • Cell Culture: A relevant cell line (e.g., SH-SY5Y neuroblastoma cells for JNK inhibitors, or LPS-stimulated PBMCs for p38 inhibitors) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the aminopyrazole inhibitors for a defined period.

  • Stimulation: Cells are then stimulated to activate the target kinase pathway (e.g., with 6-hydroxydopamine (6-OHDA) to induce oxidative stress and activate JNK, or with lipopolysaccharide (LPS) to activate p38).

  • Lysis and Protein Analysis: After stimulation, cells are lysed, and the protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylated (activated) form of the target kinase and its downstream substrates (e.g., phospho-c-Jun for JNK, or phospho-MK2 for p38). Total protein levels are also measured as a loading control.

  • Quantification: The intensity of the protein bands is quantified using densitometry, and the inhibition of phosphorylation is calculated relative to the vehicle-treated control.[1][2]

TNFα Production Inhibition Assay (for p38 inhibitors)

Objective: To measure the inhibitory effect of compounds on the production of the pro-inflammatory cytokine TNFα.

Methodology:

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Assay Setup: PBMCs are plated in 96-well plates and pre-treated with different concentrations of the test compounds.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production and release of TNFα.

  • Incubation: The plates are incubated for a specified period (e.g., 18-24 hours).

  • TNFα Measurement: The concentration of TNFα in the cell culture supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits TNFα production by 50%, is calculated from the dose-response curve.[5][6]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of aminopyrazole inhibitors.

Signaling_Pathway cluster_0 Extracellular Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Cytokines Cytokines MAPKKK MAPKKK Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (JNK/p38) MAPK (JNK/p38) MAPKK->MAPK (JNK/p38) Transcription_Factors Transcription Factors (c-Jun, ATF2) MAPK (JNK/p38)->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Aminopyrazole_Inhibitor Aminopyrazole Inhibitor Aminopyrazole_Inhibitor->MAPK (JNK/p38)

Caption: MAPK signaling pathway and the inhibitory action of aminopyrazoles.

SAR_Workflow Start Start: Initial Hit Compound Synthesis Design & Synthesize Analogs Start->Synthesis In_Vitro_Screening In Vitro Screening (Kinase Assays) Synthesis->In_Vitro_Screening Data_Analysis Analyze SAR Data In_Vitro_Screening->Data_Analysis Lead_Optimization Potency & Selectivity Met? Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis No Cell_Based_Assays Cell-Based Assays Lead_Optimization->Cell_Based_Assays Yes In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Cell_Based_Assays->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Caption: General experimental workflow for a structure-activity relationship study.

SAR_Logic Scaffold Aminopyrazole Core R1 R2 R3 Activity Biological Activity (Potency, Selectivity) Scaffold:f1->Activity Modify Substituent Scaffold:f2->Activity Modify Substituent Scaffold:f3->Activity Modify Substituent Hypothesis Hypothesis: Modifications at R1, R2, R3 will alter biological activity. Activity->Hypothesis

Caption: Logical relationship in a structure-activity relationship (SAR) study.

References

Unveiling the Action of 3-ethyl-1H-pyrazol-5-amine: A Comparative Analysis of Pyrazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the potential mechanism of action of 3-ethyl-1H-pyrazol-5-amine, a member of the pharmacologically significant pyrazole class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its likely biological activities based on the established mechanisms of structurally similar pyrazole derivatives. By comparing its inferred profile with that of well-characterized pyrazole-based inhibitors, this guide offers valuable insights for researchers, scientists, and drug development professionals.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The primary mechanisms of action for many bioactive pyrazoles involve the inhibition of key cellular enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.[3][4]

This guide will explore three potential mechanisms of action for this compound based on data from analogous compounds:

  • Cyclin-Dependent Kinase (CDK) Inhibition: A prominent target for anticancer drug development.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: A key mediator of inflammation and necroptosis.

  • Tubulin Polymerization Inhibition: A validated strategy in cancer chemotherapy.

  • Cyclooxygenase (COX) Inhibition: A well-established mechanism for anti-inflammatory agents.

Comparative Analysis of Bioactive Pyrazole Derivatives

To contextualize the potential activity of this compound, this section presents a comparative summary of quantitative data from several well-studied pyrazole analogs.

Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives against Protein Kinases
Compound IDTarget KinaseIC50 (µM)Reference
Compound 44 (1H-pyrazol-3-amine derivative) RIPK1Low Nanomolar[5]
Compound 9 (Pyrazole derivative) CDK2/cyclin A20.96[1][6]
Compound 7d (Pyrazole derivative) CDK2/cyclin A21.47[1][6]
Compound 7a (Pyrazole derivative) CDK2/cyclin A22.0[1][6]
Compound 4 (Pyrazole derivative) CDK2/cyclin A23.82[1][6]
CAN508 (di-amino pyrazole derivative) CDK20.35[6]
AT7519 (multi-CDK inhibitor) CDK1, 2, 4, 6, 90.01 - 0.21[6]
Table 2: Comparative Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5 (Pyrazole derivative) A549Lung Cancer10.67 ± 1.53[7]
Compound 5 (Pyrazole derivative) C6Glioma4.33 ± 1.04[7]
Compound 5 (1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) MCF-7Breast Cancer8.03[8][9]
Compound 5 (1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative) HepG2Liver Cancer13.14[8][9]
PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) MDA-MB-231Triple-Negative Breast CancerLow Micromolar[10]
Table 3: Comparative Activity of Pyrazole Derivatives on Tubulin Polymerization and COX Inhibition
Compound IDBiological TargetActivityIC50 (µM)Reference
4k (Diaryl-5,5-fused-heterocycle scaffold) Tubulin PolymerizationInhibitionPotent (nM range)[11]
5a (Diaryl-5,5-fused-heterocycle scaffold) Tubulin PolymerizationInhibitionPotent (nM range)[11]
Compound 4a (Pyrazole-hydrazone derivative) COX-2Inhibition0.67[4]
Compound 4b (Pyrazole-hydrazone derivative) COX-2Inhibition0.58[4]
Celecoxib (Reference) COX-2Inhibition0.87[4]
Compound 1 (Pyrazole derivative) COX-2Inhibition0.31[12]

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes targeted by these compounds is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor validation.

G cluster_0 CDK2/Cyclin E Signaling Pathway cluster_1 Pyrazole Inhibitor Action G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition S S Phase G1_S_transition->S CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates S_phase_genes->G1_S_transition Pyrazole This compound (or analog) Pyrazole->CDK2_CyclinE Inhibits

Caption: CDK2/Cyclin E signaling pathway and the inhibitory action of pyrazole compounds.

G cluster_0 RIPK1-Mediated Necroptosis Pathway cluster_1 Pyrazole Inhibitor Action TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 pRIPK1 pRIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 MLKL MLKL pRIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome (Complex IIb) pRIPK3 pRIPK3 pRIPK3->MLKL Recruits & Phosphorylates pMLKL pMLKL (Oligomerization) Necroptosis Necroptosis pMLKL->Necroptosis Translocates to membrane Pyrazole This compound (or analog) Pyrazole->pRIPK1 Inhibits

Caption: RIPK1-mediated necroptosis pathway and the inhibitory role of pyrazole compounds.

G cluster_0 Experimental Workflow for Kinase Inhibitor Validation start Start biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem_assay determine_ic50 Determine IC50 biochem_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., MTT, Cell Cycle Analysis) determine_ic50->cell_based_assay determine_ec50 Determine EC50 cell_based_assay->determine_ec50 western_blot Western Blot (Target Phosphorylation) determine_ec50->western_blot in_vivo In Vivo Model (e.g., Xenograft, Inflammation Model) western_blot->in_vivo evaluate_efficacy Evaluate Efficacy & Toxicity in_vivo->evaluate_efficacy end End evaluate_efficacy->end

Caption: A generalized experimental workflow for validating kinase inhibitors.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments cited in the validation of pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Purified kinase (e.g., CDK2/cyclin A2, RIPK1)

    • Kinase-specific substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white, flat-bottom plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test pyrazole compounds in DMSO.

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.[13]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound on cultured cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][14]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.

  • Materials:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

    • Purified tubulin

    • General tubulin buffer (G-PEM)

    • GTP

    • Test compounds (dissolved in an appropriate solvent)

    • Fluorescence plate reader

  • Procedure:

    • Reconstitute the tubulin in the provided buffer.

    • In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the change in fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • Analyze the polymerization curves to determine the inhibitory or enhancing effect of the test compound.[10][11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • Hematin (cofactor)

    • Test compounds (dissolved in DMSO)

    • Detection system (e.g., fluorometric probe or LC-MS/MS for prostaglandin quantification)

  • Procedure:

    • In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the product (e.g., Prostaglandin G2 or Prostaglandin E2) using a suitable detection method.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[3][15]

Conclusion

While the precise mechanism of action for this compound requires direct experimental validation, the extensive research on analogous pyrazole derivatives strongly suggests its potential as a modulator of key cellular signaling pathways, particularly through kinase inhibition. The comparative data and detailed protocols provided in this guide serve as a valuable resource for initiating further investigation into the therapeutic potential of this and other novel pyrazole compounds. Future studies should focus on obtaining direct experimental evidence of the biological targets of this compound to fully elucidate its mechanism of action and potential clinical applications.

References

Assessing the Kinase Selectivity of 3-ethyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase selectivity profile of the hypothetical compound, 3-ethyl-1H-pyrazol-5-amine, against a panel of kinases. The following sections detail its performance relative to other kinase inhibitors, supported by illustrative experimental data and protocols.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. No public data on the kinase selectivity of this compound was found.

Comparative Kinase Selectivity Profile

To evaluate the selectivity of this compound, a hypothetical screening was conducted against a panel of representative kinases. The percentage of inhibition at a concentration of 10 µM is summarized in Table 1. For kinases showing significant inhibition, dose-response studies were performed to determine the half-maximal inhibitory concentration (IC50), as shown in Table 2.

Table 1: Hypothetical Kinase Selectivity Panel Data for this compound

Kinase TargetKinase Family% Inhibition at 10 µM
CDK2CMGC95
GSK3BCMGC88
MAPK1 (ERK2)CMGC25
ROCK1AGC15
AKT1AGC10
SRCTyrosine Kinase5
ABL1Tyrosine Kinase8
EGFRTyrosine Kinase3

Table 2: Hypothetical IC50 Values for Selected Kinases

Kinase TargetIC50 (nM)
CDK250
GSK3B250

The hypothetical data suggests that this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK3B), with significantly lower activity against other tested kinases. This profile indicates a degree of selectivity towards the CMGC kinase family.

Experimental Protocols

The following protocols describe the methodologies used to generate the hypothetical data presented in this guide.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

  • Reagents:

    • Purified recombinant kinases

    • Kinase-specific peptide substrates

    • This compound (test compound)

    • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-33P]ATP

    • 10 mM ATP solution

  • Procedure:

    • Serial dilutions of the test compound were prepared in DMSO.

    • In a 96-well plate, the kinase, substrate, and test compound were combined in the kinase reaction buffer.

    • The reaction was initiated by adding a mixture of [γ-33P]ATP and unlabeled ATP.

    • The plate was incubated at 30°C for 60 minutes.

    • The reaction was stopped by adding 3% phosphoric acid.

    • The reaction mixture was transferred to a phosphocellulose filter plate, which was then washed to remove unincorporated [γ-33P]ATP.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

    • Percentage inhibition was calculated relative to a DMSO control. For IC50 determination, data was fitted to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified MAPK/ERK signaling pathway, a common pathway regulated by kinases.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Figure 1: Simplified MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for assessing kinase inhibitor selectivity.

Kinase_Selectivity_Workflow Start Start: Compound Synthesis PrimaryScreen Primary Screen (Single Concentration vs. Kinase Panel) Start->PrimaryScreen DataAnalysis1 Data Analysis: Identify Active Compounds PrimaryScreen->DataAnalysis1 DoseResponse Dose-Response Assay (IC50 Determination for Hits) DataAnalysis1->DoseResponse DataAnalysis2 Data Analysis: Determine Potency and Selectivity DoseResponse->DataAnalysis2 CellularAssay Cellular Target Engagement Assay DataAnalysis2->CellularAssay End End: Selectivity Profile Established CellularAssay->End

Figure 2: Experimental Workflow for Kinase Inhibitor Profiling.

Logical Relationship in Selectivity Assessment

This diagram illustrates the logical progression of assessing kinase inhibitor selectivity.

Selectivity_Assessment_Logic Compound Test Compound PrimaryTarget Primary Target(s) Compound->PrimaryTarget High Affinity OffTarget Off-Target(s) Compound->OffTarget Low/No Affinity Selectivity Selectivity Profile PrimaryTarget->Selectivity OffTarget->Selectivity

Figure 3: Logic of Kinase Inhibitor Selectivity Assessment.

inter-laboratory validation of 3-ethyl-1H-pyrazol-5-amine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific inter-laboratory validation data for 3-ethyl-1H-pyrazol-5-amine is not publicly available, this document synthesizes existing data on structurally similar pyrazole compounds to offer a framework for evaluation. The guide covers quantitative bioactivity data, detailed experimental protocols for common assays, and illustrates key signaling pathways and experimental workflows.

Data Presentation: Comparative Bioactivity of Pyrazole Derivatives

The following table summarizes the in vitro bioactivity of various pyrazole derivatives against common targets in inflammation and oncology. This data is essential for comparing the potency and selectivity of different structural analogs.

Compound IDTarget/AssayCell Line/EnzymeBioactivity (IC50 in µM)Reference
Hypothetical Data for this compound COX-2 Inhibition Ovine COX-2 0.15 N/A
Hypothetical Data for this compound 5-LOX Inhibition Soybean Lipoxygenase 5.2 N/A
Hypothetical Data for this compound Cytotoxicity (MTT Assay) MCF-7 (Breast Cancer) 8.5 N/A
Celecoxib COX-2 InhibitionOvine COX-20.04[1]
Phenylbutazone COX-1/COX-2 InhibitionOvine COX-1/COX-25.0 (COX-1), 1.5 (COX-2)[2]
Compound 2g (Pyrazoline derivative) 5-LOX InhibitionSoybean Lipoxygenase80[3]
Compound 21 (Pyrazole derivative) Cytotoxicity (MTT Assay)HCT116 (Colon Cancer)0.39[1][4]
Compound 21 (Pyrazole derivative) Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)0.46[1][4]
Compound 42 (Pyrazole derivative) Cytotoxicity (MTT Assay)WM266.4 (Melanoma)0.12[1]
Compound 42 (Pyrazole derivative) Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)0.16[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the bioactivity of pyrazole compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • COX reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • Fluorometric or colorimetric probe

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer. The final DMSO concentration should be kept below 1%.

  • Add the enzyme, heme, and test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the product formation using a suitable detection reagent (e.g., measuring prostaglandin E2 levels via ELISA or using a fluorometric probe).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[5][6]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the bioactivity of pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound & Alternatives) cox_assay In Vitro COX Inhibition Assay compound_prep->cox_assay mtt_assay MTT Cytotoxicity Assay compound_prep->mtt_assay cell_culture Cell Culture (e.g., MCF-7, Macrophages) cell_culture->mtt_assay data_processing Data Processing & Normalization cox_assay->data_processing mtt_assay->data_processing ic50_calc IC50 Determination data_processing->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Experimental workflow for bioactivity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor arachidonic_acid Arachidonic Acid receptor->arachidonic_acid Stimulus pi3k PI3K receptor->pi3k jak JAK receptor->jak cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes prostaglandins->receptor leukotrienes->receptor akt Akt pi3k->akt transcription Gene Transcription (Inflammation, Proliferation) akt->transcription stat STAT jak->stat stat->transcription pyrazole Pyrazole Derivatives (e.g., this compound) pyrazole->cox pyrazole->lox pyrazole->pi3k pyrazole->jak

Potential signaling pathways modulated by pyrazole derivatives.

logical_relationship cluster_validation Inter-Laboratory Validation compound This compound lab1 Laboratory A (Bioactivity Screening) compound->lab1 lab2 Laboratory B (Confirmatory Assays) compound->lab2 lab3 Laboratory C (Mechanism of Action Studies) compound->lab3 data_consistency Data Consistency & Reproducibility lab1->data_consistency lab2->data_consistency lab3->data_consistency

Logical flow for inter-laboratory validation.

References

Safety Operating Guide

Proper Disposal of 3-ethyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-ethyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and drug development professionals.

The primary and recommended method for the disposal of this compound, including any contaminated materials, is to engage a licensed professional waste disposal company.[1] This ensures that the waste is handled in accordance with all applicable regulations and best practices.

Key Safety and Disposal Information

For quick reference, the following table summarizes the essential safety and logistical information for the disposal of this compound.

ParameterInformationSource
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service.[1]
Contaminated Packaging Dispose of as unused product.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[2]
Spill Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Incompatible Materials Strong oxidizing agents.[3][4]
Hazard Summary Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][2]

Protocol for Preparing this compound Waste for Disposal

This protocol outlines the step-by-step process for collecting and preparing this compound waste for pickup by a licensed disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]

  • Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

2. Waste Segregation:

  • Solid Waste: Collect any solid materials contaminated with this compound, such as contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container for solids.

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container.

3. Container Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed when not in use.

  • Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials, such as strong oxidizing agents.[3][4]

4. Arranging for Disposal:

  • Once a waste container is full or has been in storage for the maximum period allowed by your institution (often 90 days), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for collection.

5. Empty Container Disposal:

  • Thoroughly empty all contents from the original chemical container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • After the initial rinse has been collected, rinse the container with plenty of water.

  • Deface the label on the empty container before placing it in the regular trash, provided no solids or sludge remain. If residue is present, the container must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, weigh boats) waste_type->solid_waste liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles, broken glass) waste_type->sharps_waste collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid collect_sharps Collect in designated sharps container sharps_waste->collect_sharps store Store in designated satellite accumulation area collect_solid->store collect_liquid->store collect_sharps->store contact_disposal Contact licensed professional waste disposal service for pickup store->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for the handling of 3-ethyl-1H-pyrazol-5-amine. Adherence to these protocols is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Profile:

  • Name: this compound

  • Molecular Formula: C₅H₉N₃

  • Molecular Weight: 111.15 g/mol

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Body PartRequired PPEStandard
Eyes/Face Safety glasses with side-shields or face shieldNIOSH (US) or EN 166 (EU) approved[1]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber)Inspected prior to use[1]
Body Laboratory coatN/A
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.N/A

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Handle the chemical within a chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all work surfaces.

PPE_Selection_Workflow cluster_ppe PPE Selection start Assess Hazards (Skin/Eye/Respiratory Irritant) eye_protection Wear safety glasses with side-shields or face shield start->eye_protection hand_protection Wear chemical-resistant gloves (e.g., nitrile) start->hand_protection body_protection Wear a laboratory coat start->body_protection respiratory_protection Handle in a well-ventilated area or chemical fume hood start->respiratory_protection end_ppe Proceed with Handling eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Diagram 1: Personal Protective Equipment Selection Workflow

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

2. Decontamination of Labware:

  • Reusable labware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) in a chemical fume hood.

  • The solvent rinse should be collected as hazardous liquid waste.

3. Professional Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[1]

Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow prep Preparation: - Verify fume hood function - Ensure access to safety shower/eyewash - Gather all materials ppe Don Appropriate PPE: - Safety glasses - Gloves - Lab coat prep->ppe handling Chemical Handling: - Work in a chemical fume hood - Avoid skin and eye contact - Avoid dust/vapor generation ppe->handling decon Decontamination: - Clean work surfaces - Rinse reusable labware with solvent (collect rinsate as waste) handling->decon waste Waste Segregation: - Collect solid and liquid waste in separate, labeled containers decon->waste disposal Professional Disposal: - Arrange for pickup by a licensed waste disposal company waste->disposal

Diagram 2: Step-by-Step Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-1H-pyrazol-5-amine
Reactant of Route 2
3-ethyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.